molecular formula C11H19NO3 B570458 (S)-3-Acetyl-1-Boc-pyrrolidine CAS No. 1374673-89-8

(S)-3-Acetyl-1-Boc-pyrrolidine

Número de catálogo: B570458
Número CAS: 1374673-89-8
Peso molecular: 213.277
Clave InChI: WTNNGFYIEBJFPX-VIFPVBQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-3-Acetyl-1-Boc-pyrrolidine (CAS 1374673-89-8) is a chiral pyrrolidine derivative of high interest in medicinal chemistry and drug discovery. The compound features a pyrrolidine ring, a prevalent nitrogen-containing heterocycle found in a wide array of biologically active molecules and approved pharmaceuticals . The scaffold is a fundamental building block in natural compounds like the amino acid proline, as well as in various alkaloids, vitamins, and hormones . This specific (S)-enantiomer is functionalized with an acetyl group and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen, making it a valuable synthetic intermediate. Its primary documented application is in the synthesis of novel pyridopyrazine compounds, which function as spleen tyrosine kinase (Syk) inhibitors for the potential treatment of inflammatory diseases . The pyrrolidine ring is a common structural feature in many therapeutic agents, and stereoselective synthesis from such cyclic precursors is a critical strategy for developing optically pure drug candidates . This compound serves as a versatile chiral precursor for constructing more complex, stereochemically defined molecules for pharmaceutical research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

tert-butyl (3S)-3-acetylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8(13)9-5-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNNGFYIEBJFPX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10737936
Record name tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374673-89-8
Record name tert-Butyl (3S)-3-acetylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to (S)-3-Acetyl-1-Boc-pyrrolidine: A Key Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (S)-3-Acetyl-1-Boc-pyrrolidine. This chiral pyrrolidine derivative is a valuable building block in medicinal chemistry, particularly in the development of targeted therapeutics.

Core Chemical Properties

This compound, also known as (S)-tert-butyl 3-acetylpyrrolidine-1-carboxylate, is a stable, Boc-protected chiral intermediate. Its physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₁₁H₁₉NO₃[1]
Molecular Weight 213.27 g/mol [1]
Appearance Clear Orangish Yellow Oil
Solubility Chloroform, Ethyl Acetate
Storage Refrigerator

Computed Properties (for racemic mixture):

PropertyValueReference
XLogP3-AA 0.9[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]
Exact Mass 213.136493 g/mol [1]
Monoisotopic Mass 213.136493 g/mol [1]
Topological Polar Surface Area 46.6 Ų[1]
Heavy Atom Count 15[1]
Complexity 267[1]

Spectral Data

Detailed spectral analysis is crucial for the identification and quality control of this compound. Below are the expected spectral characteristics based on the analysis of its functional groups and related pyrrolidine structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring, the acetyl group, and the Boc-protecting group. The chiral center at the 3-position will lead to diastereotopic protons on the ring, resulting in more complex splitting patterns.

General Experimental Protocol for ¹H NMR: A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The spectrum is recorded on a spectrometer, for instance, a 500 MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Key resonances will include the carbonyl carbons of the acetyl and Boc groups, the carbons of the pyrrolidine ring, and the carbons of the tert-butyl group.

General Experimental Protocol for ¹³C NMR: The sample is prepared as for ¹H NMR. The spectrum is typically recorded with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl groups.

  • C=O stretch (Boc group): Expected around 1700 cm⁻¹

  • C=O stretch (acetyl group): Expected around 1715 cm⁻¹

  • C-H stretch (alkane): Expected in the range of 2850-3000 cm⁻¹

General Experimental Protocol for IR Spectroscopy: A thin film of the neat oil is placed between two salt plates (e.g., NaCl or KBr) and the spectrum is recorded using an FTIR spectrometer.

Mass Spectrometry

Mass spectral analysis can confirm the molecular weight and provide structural information through fragmentation patterns. The tert-butoxycarbonyl (Boc) group is known to be labile in mass spectrometry, often leading to characteristic fragmentation.

Expected Fragmentation:

  • [M+H]⁺: 214.1439 (calculated for C₁₁H₂₀NO₃⁺)

  • Loss of isobutylene from the Boc group: [M - C₄H₈ + H]⁺

  • Loss of the entire Boc group: [M - C₅H₉O₂ + H]⁺

General Experimental Protocol for Mass Spectrometry: Mass spectra can be obtained using techniques such as Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). The sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source.

Synthesis

The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available chiral precursors like (S)-1-Boc-3-hydroxypyrrolidine. A general synthetic workflow is outlined below.

G cluster_synthesis Synthesis Workflow Start (S)-1-Boc-3-hydroxypyrrolidine Step1 Oxidation Start->Step1 Intermediate 1-Boc-3-pyrrolidinone Step1->Intermediate Step2 Grignard Reaction (e.g., MeMgBr) Intermediate->Step2 Intermediate2 (S)-1-Boc-3-hydroxy-3-methylpyrrolidine Step2->Intermediate2 Step3 Oxidation Intermediate2->Step3 Product This compound Step3->Product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (General Example):

  • Oxidation of (S)-1-Boc-3-hydroxypyrrolidine: To a solution of (S)-1-Boc-3-hydroxypyrrolidine in a suitable solvent such as dichloromethane, an oxidizing agent like Dess-Martin periodinane or a Swern oxidation protocol is employed to yield 1-Boc-3-pyrrolidinone. The reaction is monitored by TLC for completion.

  • Grignard Reaction: The resulting ketone is then reacted with a Grignard reagent, such as methylmagnesium bromide, in an ethereal solvent like THF at low temperature to introduce the acetyl group precursor.

  • Final Oxidation: The tertiary alcohol formed in the previous step is subsequently oxidized using a suitable oxidizing agent to afford the final product, this compound.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Application in Drug Development: Targeting Spleen Tyrosine Kinase (Syk)

This compound serves as a key intermediate in the synthesis of potent and selective inhibitors of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, including B cells, mast cells, and neutrophils.

Syk Signaling Pathway

Upon activation of immune receptors, such as the B-cell receptor (BCR), Syk is recruited to the receptor complex and initiates a downstream signaling cascade. This cascade involves the phosphorylation of various adaptor proteins and enzymes, ultimately leading to cellular responses like proliferation, differentiation, and the production of inflammatory mediators.

G cluster_pathway Syk Signaling Pathway BCR B-cell Receptor (BCR) Syk Syk BCR->Syk Activation Downstream Downstream Signaling (e.g., PLCγ2, PI3K) Syk->Downstream Phosphorylation Response Cellular Response (Proliferation, Cytokine Release) Downstream->Response

Caption: Simplified Syk signaling pathway in B-cells.

Experimental Workflow for Syk Inhibition Assay

The inhibitory activity of compounds synthesized from this compound against Syk can be evaluated using various in vitro assays. A common method is a kinase activity assay that measures the phosphorylation of a substrate by the Syk enzyme.

G cluster_workflow Syk Inhibition Assay Workflow Step1 Incubate Syk enzyme with test compound Step2 Add ATP and Syk substrate Step1->Step2 Step3 Measure substrate phosphorylation Step2->Step3 Step4 Determine IC₅₀ Step3->Step4

Caption: General workflow for a Syk kinase inhibition assay.

Detailed Experimental Protocol (General Example for a Homogeneous Time-Resolved Fluorescence - HTRF - Assay):

  • Reagent Preparation: Prepare solutions of recombinant Syk enzyme, a biotinylated peptide substrate, ATP, and the test compound at various concentrations in an appropriate assay buffer.

  • Enzyme and Inhibitor Incubation: In a microplate, incubate the Syk enzyme with the test compound (or vehicle control) for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP. Incubate for a specific time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and add detection reagents, which typically include a europium-labeled anti-phosphotyrosine antibody and streptavidin-conjugated allophycocyanin (APC).

  • Signal Measurement: After another incubation period, read the plate on an HTRF-compatible reader. The ratio of the fluorescence signals at 665 nm (APC emission) and 620 nm (europium emission) is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Plot the HTRF ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce Syk activity by 50%.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex molecules, particularly for the development of Syk inhibitors. Its well-defined stereochemistry and the presence of the Boc protecting group allow for precise and controlled synthetic manipulations. This technical guide provides essential information for researchers and drug development professionals working with this important chemical entity.

References

Synthesis of (S)-3-Acetyl-1-Boc-pyrrolidine from L-proline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive synthetic pathway for the preparation of (S)-3-Acetyl-1-Boc-pyrrolidine, a valuable chiral building block in medicinal chemistry, starting from the readily available amino acid L-proline. The synthesis involves a multi-step sequence, including protection, functional group interconversion, oxidation, and carbon-carbon bond formation. This document provides detailed experimental protocols for key transformations, summarizes quantitative data in tabular format, and includes visualizations of the synthetic workflow to aid in understanding and implementation.

Synthetic Strategy Overview

The conversion of L-proline, which possesses a carboxylic acid at the C-2 position, to this compound, with an acetyl group at the C-3 position, necessitates a strategic functionalization of the pyrrolidine ring. The proposed synthetic route proceeds through the key intermediate (S)-N-Boc-3-pyrrolidinone. The overall workflow can be summarized as follows:

  • Protection of L-proline: The secondary amine of L-proline is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

  • Reduction to N-Boc-L-prolinol: The carboxylic acid of N-Boc-L-proline is reduced to a primary alcohol.

  • Mesylation of N-Boc-L-prolinol: The primary alcohol is converted to a good leaving group, a mesylate.

  • Intramolecular Cyclization and Hydrolysis to (S)-N-Boc-3-hydroxypyrrolidine: Treatment of the mesylate with a nucleophile, followed by hydrolysis, is a proposed route to introduce a hydroxyl group at the 3-position. This step is a proposed pathway and may require optimization.

  • Oxidation to (S)-N-Boc-3-pyrrolidinone: The secondary alcohol at the C-3 position is oxidized to a ketone.

  • Formation of this compound: The acetyl group is introduced at the C-3 position. A plausible method involves the addition of a vinyl Grignard reagent, followed by ozonolysis. This is a proposed final step and may require experimental validation.

Experimental Protocols

Step 1: Synthesis of N-Boc-L-proline

This procedure describes the protection of the secondary amine of L-proline using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • L-proline

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine (NEt₃)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 10% aqueous citric acid

  • Saturated aqueous sodium chloride (brine)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of L-proline (1 equivalent) in dichloromethane, add triethylamine (1.2 equivalents).

  • Add a solution of di-tert-butyl dicarbonate (1.3 equivalents) in dichloromethane dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 2.5 hours.

  • Add 10% aqueous citric acid to the reaction mixture.

  • Separate the organic layer and wash it sequentially with saturated brine and water.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid.

Step 2: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Boc-L-prolinol)

This protocol details the reduction of the carboxylic acid of N-Boc-L-proline to a primary alcohol using lithium borohydride.

Materials:

  • N-Boc-L-proline

  • Anhydrous tetrahydrofuran (THF)

  • Lithium borohydride (LiBH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-L-proline (1 equivalent) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add lithium borohydride (2 equivalents) portion-wise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford N-Boc-L-prolinol.

Step 3: Oxidation of (S)-N-Boc-3-hydroxypyrrolidine to (S)-N-Boc-3-pyrrolidinone

This procedure outlines the oxidation of the secondary alcohol to a ketone using Dess-Martin periodinane (DMP).

Materials:

  • (S)-N-Boc-3-hydroxypyrrolidine

  • Dichloromethane (DCM)

  • Dess-Martin periodinane (DMP)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of (S)-N-Boc-3-hydroxypyrrolidine (1 equivalent) in dichloromethane under a nitrogen atmosphere, add Dess-Martin periodinane (2 equivalents) at 0 °C.[1]

  • Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours, monitoring the reaction by TLC.[1]

  • Quench the reaction with a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.[1]

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford (S)-N-Boc-3-pyrrolidinone as an oil.[1]

Data Presentation

StepProductStarting MaterialKey ReagentsSolventTypical YieldReference
1N-Boc-L-prolineL-prolineBoc₂O, NEt₃CH₂Cl₂>95%General Procedure
2N-Boc-L-prolinolN-Boc-L-prolineLiBH₄THF~80-90%General Procedure
3(S)-N-Boc-3-pyrrolidinone(S)-N-Boc-3-hydroxypyrrolidineDess-Martin periodinaneDCM~77%[1]

Visualizations

Overall Synthetic Workflow

Synthesis_Workflow L_Proline L-Proline Boc_Proline N-Boc-L-proline L_Proline->Boc_Proline 1. Boc₂O, NEt₃ Boc_Prolinol (S)-N-Boc-L-prolinol Boc_Proline->Boc_Prolinol 2. LiBH₄ Boc_3_OH_Pyrrolidine (S)-N-Boc-3-hydroxypyrrolidine Boc_Prolinol->Boc_3_OH_Pyrrolidine 3. Proposed Steps (e.g., Mitsunobu) Boc_3_Keto_Pyrrolidine (S)-N-Boc-3-pyrrolidinone Boc_3_OH_Pyrrolidine->Boc_3_Keto_Pyrrolidine 4. DMP Oxidation Final_Product This compound Boc_3_Keto_Pyrrolidine->Final_Product 5. Proposed Steps (e.g., Vinyl Grignard, Ozonolysis) DMP_Oxidation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Alcohol N-Boc-3-hydroxypyrrolidine Periodinane_Ester Periodinane Ester Intermediate Alcohol->Periodinane_Ester Ligand Exchange DMP Dess-Martin Periodinane DMP->Periodinane_Ester Ketone N-Boc-3-pyrrolidinone Periodinane_Ester->Ketone Reductive Elimination Byproducts Iodinane + Acetic Acid Periodinane_Ester->Byproducts

References

A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for determining the chiral purity and enantiomeric excess (ee) of (S)-3-Acetyl-1-Boc-pyrrolidine, a key chiral building block in modern drug discovery. The stereochemical integrity of such intermediates is of paramount importance, as it directly influences the efficacy and safety of the final active pharmaceutical ingredient (API).

Introduction to Chiral Purity and Enantiomeric Excess

Chiral molecules exist as non-superimposable mirror images called enantiomers. In pharmaceutical development, often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, the ability to synthesize and accurately quantify the excess of the desired enantiomer is critical.

Chiral Purity is a measure of the degree to which a sample of a chiral compound consists of a single enantiomer. It is often expressed as Enantiomeric Excess (ee) , which is defined as the absolute difference between the mole fractions of the two enantiomers. A higher enantiomeric excess indicates a greater proportion of the desired enantiomer and, consequently, a higher chiral purity. The calculation for enantiomeric excess is given by:

ee (%) = |([S] - [R]) / ([S] + [R])| * 100

Where [S] and [R] are the concentrations or peak areas of the (S) and (R) enantiomers, respectively.

Analytical Methodologies for Enantiomeric Excess Determination

The determination of enantiomeric excess for compounds like this compound relies on analytical techniques that can differentiate between the two enantiomers. The most common and reliable methods include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with the use of chiral derivatizing or solvating agents.[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[2] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[2]

This protocol provides a general guideline for the enantiomeric separation of this compound. Optimization of the mobile phase and other conditions may be necessary to achieve baseline separation.

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase or a suitable solvent like isopropanol.

    • Prepare a racemic standard of 3-Acetyl-1-Boc-pyrrolidine at the same concentration to determine the retention times of both the (S) and (R) enantiomers.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV/Vis or photodiode array (PDA) detector.

    • Chiral Column: A polysaccharide-based chiral stationary phase is often effective (e.g., Chiralpak® IA, IB, IC, etc.).

    • Mobile Phase: An isocratic mixture of n-Hexane and a polar modifier like Isopropanol (IPA) or Ethanol. A typical starting ratio is 90:10 (v/v) n-Hexane:IPA.[3] This ratio should be optimized to achieve the best separation.

    • Flow Rate: 0.5 - 1.0 mL/min.[2]

    • Column Temperature: 25 °C.[3]

    • UV Detection: Wavelength should be selected where the analyte has sufficient absorbance (e.g., 210 nm).

    • Injection Volume: 5-20 µL.

  • Data Analysis:

    • Inject the racemic standard to identify the retention times of the (R) and (S) enantiomers.

    • Inject the sample of this compound.

    • Integrate the peak areas of the two enantiomer peaks in the sample chromatogram.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100 [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[3] The chiral agent interacts with the enantiomers to form transient diastereomeric complexes (with a CSA) or stable diastereomers (with a CDA), which have different NMR spectra. This allows for the quantification of each enantiomer.

  • Sample Preparation:

    • Accurately weigh the sample of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.

    • Add a specific molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol). The ratio of analyte to CSA may need to be optimized to achieve sufficient separation of signals.[3]

  • NMR Acquisition:

    • Acquire a proton (1H) NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.

    • Carefully integrate the areas of these two signals.

    • Calculate the enantiomeric excess based on the ratio of the integrals.

Quantitative Data Summary

Analytical MethodParameter(S)-Enantiomer(R)-EnantiomerEnantiomeric Excess (ee)Reference/Note
Chiral HPLCRetention Time8.5 min10.2 min>99%Representative data
Chiral HPLCPeak Area99.8%0.2%99.6%Representative data
1H NMR with CSAChemical Shift3.45 ppm3.48 ppm>98%Representative data
Chiral SynthesisPurity-->99%[4]

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis and subsequent chiral purity analysis of a chiral molecule like this compound.

Synthesis_and_Analysis_Workflow cluster_synthesis Asymmetric Synthesis cluster_analysis Chiral Purity Analysis Start Achiral Starting Material Synthesis Chiral Catalyst / Auxiliary Start->Synthesis Reaction Product Crude this compound Synthesis->Product Purification Purification (e.g., Chromatography) Product->Purification Workup Analysis Chiral HPLC / NMR Analysis Purification->Analysis Data Data Acquisition & Processing Analysis->Data Report Enantiomeric Excess (ee) Report Data->Report

Caption: General workflow from synthesis to chiral analysis.

The following diagram details the decision-making process for selecting an analytical method for determining enantiomeric excess.

Method_Selection_Diagram Start Determine Enantiomeric Excess of This compound Method_Choice Method Selection Start->Method_Choice HPLC Chiral HPLC Method_Choice->HPLC High Accuracy Needed NMR Chiral NMR Method_Choice->NMR Rapid Screening GC Chiral GC Method_Choice->GC Volatile Derivative HPLC_Details High Resolution & Sensitivity Requires method development HPLC->HPLC_Details NMR_Details Rapid Analysis May require derivatization/solvating agent NMR->NMR_Details GC_Details For Volatile Compounds Requires derivatization GC->GC_Details

Caption: Decision tree for analytical method selection.

Conclusion

The rigorous determination of chiral purity and enantiomeric excess is a non-negotiable aspect of modern pharmaceutical development. For key chiral intermediates such as this compound, validated analytical methods like Chiral HPLC and Chiral NMR are indispensable. This guide provides the foundational knowledge and adaptable experimental protocols necessary for researchers and scientists to confidently assess the stereochemical integrity of their synthesized compounds, ensuring the quality and safety of next-generation therapeutics.

References

(S)-3-Acetyl-1-Boc-pyrrolidine as a chiral building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

(S)-3-Acetyl-1-Boc-pyrrolidine is a versatile chiral building block of significant interest in organic synthesis, particularly in the development of pharmaceutical agents. Its rigid pyrrolidine scaffold, combined with the stereodefined acetyl group and the Boc-protected amine, offers a unique platform for the construction of complex molecular architectures with high stereochemical control. This guide provides a comprehensive overview of its synthesis, properties, and key applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.

PropertyValueReference
CAS Number 1374673-89-8[1]
Molecular Formula C₁₁H₁₉NO₃[2]
Molecular Weight 213.27 g/mol [2]
Appearance Clear Orangish Yellow Oil[3]
Solubility Chloroform, Ethyl Acetate[3]
Storage Refrigerator[3]

Synthesis of this compound

Experimental Protocol: Synthesis via Weinreb Amide

Step 1: Formation of the Weinreb Amide

  • To a solution of (S)-1-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as HATU (1.1 eq) or EDC (1.1 eq) and HOBt (1.1 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

  • Stir the solution at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (Weinreb amide).

Step 2: Grignard Reaction to form the Ketone

  • Dissolve the purified Weinreb amide (1.0 eq) in an anhydrous ethereal solvent such as THF or diethyl ether under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide (MeMgBr) (1.2-1.5 eq) in THF or diethyl ether dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Logical Workflow for Synthesis

G A (S)-1-Boc-pyrrolidine-3-carboxylic acid B Weinreb Amide Formation (HATU, DIPEA, N,O-dimethylhydroxylamine HCl) A->B Step 1 C (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate B->C D Grignard Reaction (MeMgBr) C->D Step 2 E This compound D->E

Caption: Synthetic workflow for this compound.

Key Reactions and Applications

This compound serves as a valuable intermediate for introducing a chiral pyrrolidine moiety into target molecules. The acetyl group provides a handle for various chemical transformations.

a) Wittig Reaction

The ketone functionality of this compound can be converted to an alkene via the Wittig reaction, allowing for carbon chain extension.

General Experimental Protocol: Wittig Olefination

  • Prepare the phosphonium ylide by treating a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF or DMSO under an inert atmosphere.

  • Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

  • Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography to isolate the desired alkene.

b) Grignard Reaction

The acetyl group can also undergo nucleophilic addition with Grignard reagents to form tertiary alcohols, introducing further stereocenters and functional groups.

General Experimental Protocol: Grignard Addition

  • Dissolve this compound (1.0 eq) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add the desired Grignard reagent (e.g., methylmagnesium bromide) (1.2 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product, wash the organic phase, dry, and concentrate.

  • Purify the resulting tertiary alcohol by column chromatography.

c) Application in the Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors

A significant application of this compound is in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors. Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[4] Inhibitors of Syk are being investigated for the treatment of inflammatory diseases and certain cancers.[5] this compound is a key building block for the synthesis of pyridopyrazine-based Syk inhibitors.[6]

Experimental Workflow: Synthesis of a Pyridopyrazine Syk Inhibitor

G A This compound B Reductive Amination (e.g., with an amine and NaBH(OAc)3) A->B C Chiral Amine Intermediate B->C D Coupling Reaction (with a substituted pyridopyrazine core) C->D E Pyridopyrazine Syk Inhibitor D->E

Caption: General workflow for the synthesis of a Syk inhibitor.

Spectroscopic Data (Expected)

Expected ¹H NMR (in CDCl₃):

  • ~1.45 ppm (s, 9H): Protons of the Boc protecting group.

  • ~2.15 ppm (s, 3H): Protons of the acetyl methyl group.

  • 1.8-2.2 ppm (m, 2H): Protons on the C4 position of the pyrrolidine ring.

  • 3.2-3.8 ppm (m, 5H): Protons on the C2, C3, and C5 positions of the pyrrolidine ring.

Expected ¹³C NMR (in CDCl₃):

  • ~28.5 ppm: Carbons of the Boc methyl groups.

  • ~28.0 ppm: Carbon of the acetyl methyl group.

  • ~25-35 ppm: C4 carbon of the pyrrolidine ring.

  • ~45-55 ppm: C2, C3, and C5 carbons of the pyrrolidine ring.

  • ~80.0 ppm: Quaternary carbon of the Boc group.

  • ~154.0 ppm: Carbonyl carbon of the Boc group.

  • ~209.0 ppm: Carbonyl carbon of the acetyl group.

Expected IR (neat):

  • ~2975 cm⁻¹: C-H stretching of alkanes.

  • ~1700 cm⁻¹: C=O stretching of the ketone.

  • ~1690 cm⁻¹: C=O stretching of the carbamate (Boc group).

Signaling Pathway: Syk Activation and Inhibition

Syk kinase is a central node in various immune cell signaling pathways. Its activation is initiated by the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src family kinases.[7] Syk then binds to the phosphorylated ITAMs via its tandem SH2 domains, leading to its own autophosphorylation and activation.[8][9] Activated Syk propagates the signal downstream through various effector molecules, leading to cellular responses such as proliferation, differentiation, and cytokine release.[9] Syk inhibitors, often synthesized using chiral building blocks like this compound, typically act by competing with ATP for the binding site in the kinase domain, thereby preventing the phosphorylation of downstream substrates.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Immune Receptor (e.g., BCR, FcR) ITAM ITAM Syk_inactive Inactive Syk ITAM->Syk_inactive Recruitment & Binding Src Src Family Kinase Src->ITAM Phosphorylation Syk_active Active Syk (p-Syk) Syk_inactive->Syk_active Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K, Vav) Syk_active->Downstream Phosphorylation Response Cellular Response (Inflammation, Proliferation, etc.) Downstream->Response Inhibitor Syk Inhibitor (e.g., Pyridopyrazine derivative) Inhibitor->Syk_active Inhibition

Caption: Simplified Syk signaling pathway and its inhibition.

Conclusion

This compound is a valuable and versatile chiral building block in modern organic synthesis. Its utility in the construction of stereochemically defined molecules, particularly in the context of drug discovery, is well-established. The ability to manipulate the acetyl group through various chemical transformations provides access to a wide range of complex structures. Its application in the synthesis of potent and selective Syk inhibitors highlights its importance in the development of novel therapeutics for inflammatory and autoimmune diseases. Further exploration of the reactivity of this chiral synthon is likely to lead to the discovery of new and innovative synthetic methodologies and the creation of novel bioactive compounds.

References

Spectroscopic Characterization of (S)-3-Acetyl-1-Boc-pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for (S)-3-Acetyl-1-Boc-pyrrolidine, a chiral building block utilized in the synthesis of various pharmaceutical compounds. While experimental spectra for this specific molecule are not widely available in public databases, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and analysis of analogous compounds. Detailed experimental protocols for acquiring such data are also provided.

This compound, with the chemical formula C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol , is a key intermediate in synthetic organic chemistry.[1] Its structural elucidation is paramount for quality control and reaction monitoring. The following sections detail the expected spectroscopic signatures that are critical for its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected quantitative data for this compound. These predictions are derived from the analysis of its functional groups and comparison with structurally similar molecules.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5 - 3.2m4HCH₂ (Pyrrolidine ring)
~2.9 - 2.7m1HCH (at position 3)
~2.1s3HCH₃ (Acetyl group)
~2.0 - 1.8m2HCH₂ (Pyrrolidine ring)
1.46s9HC(CH₃)₃ (Boc group)

Note: The pyrrolidine ring protons are expected to show complex splitting patterns due to diastereotopicity and coupling between adjacent protons.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~209C=O (Acetyl ketone)
~154C=O (Boc carbamate)
~79C(CH₃)₃ (Boc quaternary carbon)
~50 - 45CH₂ (Pyrrolidine ring, N-CH₂)
~48CH (at position 3)
~30 - 25CH₂ (Pyrrolidine ring)
28.4C(CH₃)₃ (Boc methyl groups)
~28CH₃ (Acetyl group)
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2975, ~2870MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Ketone)
~1690StrongC=O stretch (Boc carbamate)
~1400MediumC-N stretch
~1160StrongC-O stretch (Boc ester)
Table 4: Predicted Mass Spectrometry Data (ESI+)
m/zProposed Fragment Ion
214.1[M+H]⁺
158.1[M - C₄H₈ + H]⁺ (Loss of isobutylene)
114.1[M - Boc + H]⁺ (Loss of the Boc group)
70.1[Pyrrolidine ring fragment]⁺
57.1[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The field frequency should be locked using the deuterium signal from the solvent. The instrument must be tuned and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

  • Data Processing: Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Thin Solid Film Method): Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent such as methylene chloride.

  • Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer.

  • Spectrum Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 10 µg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) and characteristic fragment ions. The fragmentation pattern can provide valuable structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Final Characterization Sample Compound: This compound Prep_NMR Dissolve in CDCl₃ Sample->Prep_NMR Prep_IR Prepare Thin Film Sample->Prep_IR Prep_MS Dilute in MeOH/ACN Sample->Prep_MS NMR_acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_acq IR_acq FT-IR Spectrometer Prep_IR->IR_acq MS_acq Mass Spectrometer (ESI) Prep_MS->MS_acq Analyze_NMR Process & Assign Spectra NMR_acq->Analyze_NMR Analyze_IR Identify Functional Groups IR_acq->Analyze_IR Analyze_MS Determine MW & Fragmentation MS_acq->Analyze_MS Structure Structural Elucidation Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: Workflow for the spectroscopic analysis of a chemical compound.

References

A Technical Guide to (S)-3-Acetyl-1-Boc-pyrrolidine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Acetyl-1-Boc-pyrrolidine, a chiral heterocyclic compound, has emerged as a valuable building block in medicinal chemistry, particularly in the development of targeted therapeutics. Its unique structural features make it a key intermediate in the synthesis of complex molecules, most notably Spleen Tyrosine Kinase (Syk) inhibitors for the treatment of inflammatory diseases. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis, and its application in the synthesis of bioactive compounds.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers specializing in intermediates for research and development. These suppliers offer the compound in various quantities, typically from milligrams to grams, catering to the needs of both academic and industrial laboratories. When sourcing this reagent, it is crucial to consider the purity and enantiomeric excess, which are critical parameters for its successful application in stereospecific syntheses.

Key suppliers for this compound and its related derivatives include:

  • SRD Pharma[1]

  • Acrotein ChemBio Inc.

  • Simson Pharma Limited

  • Toronto Research Chemicals (a subsidiary of LGC)

  • Fluorochem

  • Atomax Chemicals

  • NovaChemistry

It is recommended to request a Certificate of Analysis (CoA) from the supplier to verify the identity and quality of the compound. A typical CoA would include details on purity (determined by methods such as HPLC or GC), enantiomeric excess (e.e., determined by chiral chromatography), and other physical and spectral data.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical data for this compound is presented in the table below. This information is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference
IUPAC Name tert-butyl (3S)-3-acetylpyrrolidine-1-carboxylate
Synonyms (S)-tert-Butyl 3-acetylpyrrolidine-1-carboxylate, (3S)-3-Acetyl-1-pyrrolidinecarboxylic Acid 1,1-Dimethylethyl Ester[1]
CAS Number 1374673-89-8[1]
Molecular Formula C₁₁H₁₉NO₃[1]
Molecular Weight 213.27 g/mol [1]
Appearance Colorless to pale yellow oil or solid
Purity Typically ≥95% (can vary by supplier)
Enantiomeric Excess Typically ≥97% (can vary by supplier)
Solubility Soluble in common organic solvents such as dichloromethane and ethyl acetate.[2]
Storage Recommended to be stored at -20°C for long-term stability.

Experimental Protocols

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through a multi-step sequence starting from commercially available chiral precursors. Two common strategies involve either the oxidation of a corresponding secondary alcohol or the addition of a methyl organometallic reagent to a nitrile.

Method 1: Oxidation of (S)-1-Boc-3-(1-hydroxyethyl)pyrrolidine

This method involves the preparation of the precursor alcohol followed by its oxidation to the desired ketone.

  • Step 1: Synthesis of (S)-1-Boc-3-cyanopyrrolidine. This intermediate can be synthesized from (S)-1-Boc-3-hydroxypyrrolidine through a two-step process involving mesylation followed by nucleophilic substitution with cyanide.

  • Step 2: Synthesis of (S)-1-Boc-3-(1-hydroxyethyl)pyrrolidine. The cyano group is converted to the corresponding methyl ketone via a Grignard reaction with methylmagnesium bromide, which upon acidic workup yields the ketone. Subsequent reduction of the ketone with a mild reducing agent like sodium borohydride affords the chiral alcohol.

  • Step 3: Oxidation to this compound. The secondary alcohol is then oxidized to the target ketone using a variety of oxidizing agents. A common and mild method is the Swern oxidation or the use of Dess-Martin periodinane (DMP).

Detailed Protocol for Oxidation using Dess-Martin Periodinane:

  • To a solution of (S)-1-Boc-3-(1-hydroxyethyl)pyrrolidine (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

Method 2: Grignard Reaction with (S)-1-Boc-3-cyanopyrrolidine

This is a more direct approach to introduce the acetyl group.

Detailed Protocol:

  • Dissolve (S)-1-Boc-3-cyanopyrrolidine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide (1.2 to 1.5 equivalents) in THF or diethyl ether dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Synthetic workflow for the Grignard reaction approach.
Application in the Synthesis of a Spleen Tyrosine Kinase (Syk) Inhibitor

This compound is a key building block for the synthesis of pyridopyrazine-based Syk inhibitors.[1] The following is a representative experimental protocol for a key step in such a synthesis.

Formation of a Pyrrolidinyl-Substituted Pyridopyrazine Core:

  • To a solution of a suitable di-halogenated pyridopyrazine core (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add this compound (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the progress of the reaction by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired N-Boc protected pyridopyrazine intermediate.

  • The Boc protecting group can then be removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the free amine, which can be further functionalized.

General workflow for the synthesis of a Syk inhibitor.

Role in Drug Discovery and Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties, including good aqueous solubility and metabolic stability. The introduction of an acetyl group at the 3-position of the pyrrolidine ring in this compound provides a key handle for further chemical modifications. The ketone functionality can be used to introduce a variety of substituents or to form different heterocyclic systems.

The stereochemistry at the 3-position is often crucial for the biological activity of the final drug candidate. The (S)-configuration of this building block allows for the synthesis of enantiomerically pure compounds, which is a critical requirement in modern drug development to ensure target selectivity and minimize off-target effects.

In the context of Syk inhibitors, the acetylpyrrolidine moiety often interacts with specific residues in the kinase's active site, contributing to the overall binding affinity and selectivity of the inhibitor. The development of potent and selective Syk inhibitors is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases, as well as certain types of cancer.

Conclusion

This compound is a commercially available and synthetically accessible chiral building block with significant applications in drug discovery. Its use as a key intermediate in the synthesis of Spleen Tyrosine Kinase inhibitors highlights its importance in the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a practical resource for researchers and scientists working in the field of medicinal chemistry and drug development. The continued exploration of the synthetic utility of this and related chiral pyrrolidines is expected to lead to the discovery of new and improved therapeutic agents.

References

The Cornerstone of Chiral Synthesis: An In-depth Technical Guide to (S)-3-Acetyl-1-Boc-pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The stereochemistry of substituents on this five-membered ring is often critical for biological activity and selectivity.[1] This technical guide provides a comprehensive overview of the stereochemistry, synthesis, characterization, and paramount importance of (S)-3-Acetyl-1-Boc-pyrrolidine , a valuable chiral building block in modern drug discovery.

Stereochemistry and Structural Features

This compound is a chiral molecule characterized by a pyrrolidine ring substituted at the 3-position with an acetyl group. The stereogenic center at the C-3 position dictates the (S)-configuration, which is crucial for its specific interactions with biological targets in the synthesis of enantiomerically pure pharmaceuticals. The nitrogen atom of the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that enhances stability and allows for controlled reactions at other sites of the molecule.

The presence of the acetyl group, a ketone functionality, provides a versatile handle for a variety of chemical transformations, including nucleophilic additions, reductions, and carbon-carbon bond-forming reactions, further expanding its utility as a synthetic intermediate.

Enantioselective Synthesis of this compound

The enantioselective synthesis of this compound is paramount to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API). While a single definitive protocol is not extensively documented, a highly plausible and efficient three-step synthetic pathway can be constructed from the readily available chiral precursor, (S)-3-hydroxypyrrolidine. This pathway involves N-protection, oxidation, and subsequent acetylation.

Synthetic Pathway Overview:

G cluster_0 Synthesis of this compound Start (S)-3-Hydroxypyrrolidine Step1 N-Boc Protection Start->Step1 Intermediate1 (S)-1-Boc-3-hydroxypyrrolidine Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 Intermediate2 1-Boc-3-pyrrolidinone Step2->Intermediate2 Step3 Grignard Reaction Intermediate2->Step3 End This compound Step3->End

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (S)-1-Boc-3-hydroxypyrrolidine

This step involves the protection of the secondary amine of (S)-3-hydroxypyrrolidine with a Boc group.

  • Reaction: (S)-3-hydroxypyrrolidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), often in the presence of a base like triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) to neutralize the acid formed during the reaction.[3]

  • Detailed Protocol:

    • Dissolve (S)-3-hydroxypyrrolidine (1.0 eq) in DCM (10 volumes).

    • Add triethylamine (1.2 eq) to the solution and cool to 0 °C.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (2 volumes).

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-Boc-3-hydroxypyrrolidine.

Step 2: Oxidation of (S)-1-Boc-3-hydroxypyrrolidine to 1-Boc-3-pyrrolidinone

The secondary alcohol is oxidized to a ketone using a mild oxidizing agent to avoid over-oxidation or side reactions.

  • Reaction: Dess-Martin periodinane (DMP) is a commonly used reagent for this transformation, providing high yields under mild conditions.[4]

  • Detailed Protocol:

    • Dissolve (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in dry DCM (10 volumes) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Add Dess-Martin periodinane (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

    • Stir vigorously until the two layers become clear.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-Boc-3-pyrrolidinone.

Step 3: Grignard Reaction of 1-Boc-3-pyrrolidinone to this compound

The final step involves the stereoselective addition of a methyl group to the ketone. It is important to note that this step introduces a new chiral center, and controlling the stereochemistry is critical. However, for the synthesis of this compound from a chiral precursor, the stereochemistry at the 3-position is already set. The addition of the Grignard reagent will lead to a tertiary alcohol, which is then oxidized to the desired ketone. A more direct approach would be the reaction with an acetylide anion followed by hydration, or the use of a different acetylating agent. For the purpose of this guide, we will detail a standard Grignard reaction followed by oxidation.

  • Reaction: 1-Boc-3-pyrrolidinone is reacted with methylmagnesium bromide (MeMgBr) in an ethereal solvent like THF or diethyl ether.[5] This is followed by an oxidation step.

  • Detailed Protocol (Two-step from ketone):

    • Grignard Addition:

      • Dissolve 1-Boc-3-pyrrolidinone (1.0 eq) in dry THF (10 volumes) under an inert atmosphere and cool to -78 °C.

      • Slowly add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether).

      • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

      • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

      • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude tertiary alcohol.

    • Oxidation:

      • Dissolve the crude alcohol in DCM (10 volumes) and cool to 0 °C.

      • Add Dess-Martin periodinane (1.5 eq) and stir at room temperature for 2-3 hours.

      • Work-up the reaction as described in Step 2 to yield this compound.

Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Technique Expected Observations
¹H NMR Resonances corresponding to the Boc group (a singlet around 1.4 ppm for the 9 protons), the pyrrolidine ring protons (complex multiplets in the range of 1.8-3.8 ppm), and the acetyl methyl group (a singlet around 2.1 ppm).[6][7][8][9]
¹³C NMR Signals for the Boc carbonyl carbon (around 154 ppm), the Boc quaternary carbon (around 80 ppm), the Boc methyl carbons (around 28 ppm), the pyrrolidine ring carbons, and the acetyl carbonyl carbon (around 208 ppm) and methyl carbon (around 25 ppm).[6][7][8]
HPLC Chiral HPLC is essential to determine the enantiomeric excess (e.e.) of the final product, using a suitable chiral stationary phase.
Mass Spectrometry To confirm the molecular weight of the compound.

Importance in Drug Development

The pyrrolidine scaffold is a cornerstone in the design of a vast array of therapeutic agents due to its favorable physicochemical properties, including aqueous solubility and metabolic stability.[1] The introduction of a chiral acetyl group at the 3-position of the N-Boc-pyrrolidine ring provides a key intermediate for the synthesis of complex molecules with specific stereochemical requirements.

Logical Relationship of Chiral Pyrrolidines in Drug Discovery:

G cluster_0 Role in Drug Discovery A This compound B Chiral Building Block A->B Provides C Stereoselective Synthesis B->C Enables D Enantiomerically Pure APIs C->D Leads to E Improved Therapeutic Profile (Efficacy & Safety) D->E Results in

Caption: The central role of chiral pyrrolidines in producing effective and safe drugs.

While specific drugs directly synthesized from this compound are not prominently featured in publicly available literature, its structural motifs are present in various classes of bioactive molecules. Its potential applications include:

  • Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Modulators: The pyrrolidine ring is a key component of varenicline, a partial agonist of the α4β2 nAChR used for smoking cessation.[10][11] Analogs of varenicline with modifications on the pyrrolidine ring could be explored using this compound to investigate structure-activity relationships.

  • Development of Enzyme Inhibitors: The ketone functionality can be elaborated to introduce pharmacophores that interact with the active sites of enzymes, such as proteases, kinases, and polymerases.

  • Scaffold for Combinatorial Chemistry: The versatility of the acetyl group allows for the creation of diverse libraries of pyrrolidine-based compounds for high-throughput screening in drug discovery campaigns.

References

The Strategic Role of (S)-3-Acetyl-1-Boc-pyrrolidine in Drug Discovery: A Technical Guide to Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, featured in over 20 FDA-approved drugs. Its prevalence underscores its importance as a privileged structure in the design of novel therapeutics. Among the myriad of pyrrolidine-based building blocks, (S)-3-Acetyl-1-Boc-pyrrolidine stands out as a critical starting material for the synthesis of potent and selective kinase inhibitors, particularly for Spleen Tyrosine Kinase (Syk), a key target in inflammatory diseases. This technical guide provides an in-depth exploration of the synthesis, derivatives, and therapeutic applications stemming from this versatile chiral molecule.

Core Structure and Synthetic Utility

This compound possesses a unique combination of a chiral pyrrolidine ring, a reactive acetyl group at the C3 position, and a Boc-protected amine. This specific arrangement offers synthetic chemists a versatile platform for generating a diverse range of derivatives and analogs. The Boc protecting group ensures controlled reactivity at the nitrogen atom, while the acetyl group provides a handle for various chemical transformations, including condensations and cyclizations, to build more complex heterocyclic systems.

Application in the Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors

A significant application of this compound is in the synthesis of pyridopyrazine compounds, which have emerged as a novel class of potent Syk inhibitors.[1] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immune cells. Dysregulation of Syk activity is implicated in various inflammatory and autoimmune disorders, making it an attractive therapeutic target.

The synthesis of these inhibitors typically involves the condensation of this compound with a substituted aminopyrazine derivative, followed by cyclization to form the pyridopyrazine core. This key transformation leverages the reactivity of the acetyl group to construct the fused ring system. Subsequent modifications to the pyrrolidine ring and other positions of the pyridopyrazine scaffold have led to the development of highly potent and selective Syk inhibitors.

Signaling Pathway of Syk Inhibition

The inhibition of Syk blocks the downstream signaling cascade initiated by the activation of various immune receptors, such as the B-cell receptor (BCR) and Fc receptors. This interruption of the signaling pathway ultimately leads to the suppression of inflammatory responses.

Syk_Signaling_Pathway BCR_FcR BCR / FcR Activation Syk Syk Activation BCR_FcR->Syk Downstream Downstream Signaling (e.g., PLCγ, PI3K, MAPK) Syk->Downstream Inflammatory_Response Inflammatory Response (Cytokine release, etc.) Downstream->Inflammatory_Response Inhibitor This compound Derivative (Syk Inhibitor) Inhibitor->Syk Inhibition

Syk Signaling Pathway and Point of Inhibition.

Quantitative Data: Structure-Activity Relationship (SAR) of Syk Inhibitors

The development of Syk inhibitors derived from this compound has been guided by extensive structure-activity relationship (SAR) studies. These studies have systematically explored the impact of various substituents on the potency and selectivity of the compounds. While specific IC50 values for derivatives directly synthesized from this compound are proprietary and often found within patent literature, published research on analogous pyrrolidine-containing kinase inhibitors provides valuable insights.

For instance, studies on structurally related pyrrolidine-based inhibitors have demonstrated that modifications at the pyrrolidine ring can significantly impact biological activity. The stereochemistry at the C3 position, as dictated by the (S)-configuration of the starting material, is often crucial for optimal binding to the kinase active site.

Compound ClassTarget KinaseKey Structural FeaturesIC50 Range (nM)
PyridopyrazinesSyk(S)-3-pyrrolidinyl moietyPotent inhibition (specific values proprietary)
PyrrolopyrimidinesBTKVaried substitutions on pyrrolidine0.7 - 50
Pyrrolidine AmidesNAAALipophilic substituentsMicromolar potency

Note: The data presented is a summary from various sources on related pyrrolidine derivatives to illustrate general SAR trends.

Experimental Protocols

The following sections provide detailed methodologies for key experimental transformations involving this compound and its analogs. These protocols are based on established synthetic procedures in medicinal chemistry.

General Workflow for the Synthesis of Pyridopyrazine Syk Inhibitors

The synthesis of pyridopyrazine Syk inhibitors from this compound generally follows a multi-step sequence. The initial key step involves the formation of an enaminone intermediate, which then undergoes cyclization.

Synthesis_Workflow Start This compound Step1 Reaction with Aminopyrazine Derivative Start->Step1 Intermediate Enaminone Intermediate Step1->Intermediate Step2 Cyclization Intermediate->Step2 Product Pyridopyrazine Core Step2->Product Step3 Further Derivatization Product->Step3 Final_Product Syk Inhibitor Analogs Step3->Final_Product

General synthetic workflow for pyridopyrazine Syk inhibitors.

Detailed Experimental Protocol: Synthesis of a Pyridopyrazine Intermediate

Step 1: Formation of the Enaminone Intermediate

To a solution of this compound (1.0 eq) in a suitable solvent such as toluene or DMF, is added a substituted aminopyrazine derivative (1.0-1.2 eq). The reaction mixture may be heated under reflux, often with a catalytic amount of a dehydrating agent like p-toluenesulfonic acid, to facilitate the condensation reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the crude product is isolated by filtration or extraction. Purification is typically achieved by column chromatography on silica gel.

Step 2: Cyclization to the Pyridopyrazine Core

The enaminone intermediate from Step 1 is dissolved in a high-boiling point solvent such as diphenyl ether or Dowtherm A. The solution is heated to a high temperature (typically 200-250 °C) to induce intramolecular cyclization. The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of a non-polar solvent like hexane. The solid product is collected by filtration, washed, and dried to afford the pyridopyrazine core structure.

Step 3: Boc-Deprotection and Further Functionalization

The Boc protecting group on the pyrrolidine nitrogen can be removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an appropriate solvent. The resulting free amine can then be further functionalized through various reactions such as acylation, alkylation, or sulfonylation to generate a library of analogs for SAR studies.

Conclusion

This compound is a valuable and versatile chiral building block in drug discovery. Its strategic use in the synthesis of Syk inhibitors highlights the importance of this scaffold in generating potent and selective therapeutics for inflammatory and autoimmune diseases. The synthetic methodologies and SAR insights discussed in this guide provide a foundation for researchers and drug development professionals to design and synthesize novel pyrrolidine-based drug candidates with improved pharmacological profiles. The continued exploration of derivatives and analogs of this core structure holds significant promise for the development of next-generation kinase inhibitors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (S)-3-Acetyl-1-Boc-pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Acetyl-1-Boc-pyrrolidine is a versatile chiral building block in medicinal chemistry, particularly for the synthesis of potent and selective kinase inhibitors. Its stereochemically defined pyrrolidine scaffold allows for precise three-dimensional interactions with the target kinase, enhancing binding affinity and specificity. This document provides detailed application notes and experimental protocols for the synthesis of various kinase inhibitors, including those targeting Spleen Tyrosine Kinase (Syk), Glycogen Synthase Kinase 3β (GSK-3β), and Extracellular Signal-regulated Kinase (ERK), using this compound as a key starting material.

Introduction to this compound in Kinase Inhibitor Synthesis

The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for creating structurally diverse molecules.[1][2] The sp3-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective interactions with the complex binding sites of protein kinases.[1]

This compound, with its defined stereochemistry and reactive acetyl group, is an ideal starting material for introducing a key pharmacophore that can be elaborated into various functionalities to target different kinase families. The Boc-protecting group ensures stability during initial synthetic transformations and can be readily removed under acidic conditions to allow for further derivatization of the pyrrolidine nitrogen.

Synthesis of a Spleen Tyrosine Kinase (Syk) Inhibitor

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Dysregulation of Syk activity is implicated in inflammatory diseases and certain cancers, making it an attractive therapeutic target. This compound is a key reagent in the synthesis of pyridopyrazine-based Syk inhibitors.

Experimental Workflow: Synthesis of a Syk Inhibitor

G A this compound B Reductive Amination A->B C (S)-1-Boc-3-(1-aminoethyl)pyrrolidine B->C E Nucleophilic Aromatic Substitution (SNAr) C->E D Pyridopyrazine Core D->E F Boc-Protected Syk Inhibitor E->F G Boc Deprotection F->G H Final Syk Inhibitor G->H

Caption: General workflow for the synthesis of a Syk inhibitor.

Protocol 2.1: Synthesis of (S)-1-Boc-3-(1-aminoethyl)pyrrolidine

This protocol describes the reductive amination of the acetyl group to an amine.

Materials:

  • This compound

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Protocol 2.2: Synthesis of the Final Syk Inhibitor

This protocol describes the coupling of the amine with a pyridopyrazine core.

Materials:

  • (S)-1-Boc-3-(1-aminoethyl)pyrrolidine

  • Substituted chloropyridopyrazine (e.g., 2-chloro-6-phenyl-pyrido[2,3-b]pyrazine)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (S)-1-Boc-3-(1-aminoethyl)pyrrolidine (1.2 eq) and the substituted chloropyridopyrazine (1.0 eq) in DMF, add DIPEA (3.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude Boc-protected inhibitor by column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Dissolve the purified intermediate in dichloromethane.

  • Add trifluoroacetic acid (10 eq) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final Syk inhibitor.

Quantitative Data for Syk Inhibitors
Compound IDTarget KinaseIC₅₀ (nM)Yield (%)Reference
Syk Inhibitor 1Syk1545Fictional, representative
Syk Inhibitor 2Syk2852Fictional, representative
R406 (Fostamatinib)Syk41-[3]

Synthesis of a Glycogen Synthase Kinase 3β (GSK-3β) Inhibitor

GSK-3β is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to neurodegenerative diseases, bipolar disorder, and diabetes.

Experimental Workflow: Synthesis of a GSK-3β Inhibitor

G A This compound B Horner-Wadsworth-Emmons Reaction A->B C α,β-Unsaturated Ester B->C D Michael Addition with Amine C->D E Amine-Adduct D->E F Cyclization E->F G Heterocyclic Core Formation F->G H Final GSK-3β Inhibitor G->H

Caption: General workflow for synthesizing a GSK-3β inhibitor.

Protocol 3.1: Synthesis of a GSK-3β Inhibitor

This protocol outlines a plausible synthetic route.

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF)

  • Aromatic amine (e.g., 4-amino-N-(pyridin-2-yl)benzamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Horner-Wadsworth-Emmons Reaction: To a suspension of NaH (1.2 eq) in dry THF at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise. Stir for 30 minutes, then add a solution of this compound (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir overnight. Quench with water and extract with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the α,β-unsaturated ester.

  • Michael Addition and Cyclization: The crude α,β-unsaturated ester is dissolved in a suitable solvent like ethanol with the aromatic amine (1.1 eq) and heated to reflux to facilitate both the Michael addition and subsequent cyclization to form the heterocyclic core.

  • Boc Deprotection: The resulting intermediate is dissolved in DCM, and TFA (10 eq) is added. The mixture is stirred at room temperature for 2 hours and then concentrated to yield the final GSK-3β inhibitor.

Quantitative Data for GSK-3β Inhibitors
Compound IDTarget KinaseIC₅₀ (nM)Yield (%)Reference
GSK-3β Inhibitor 1GSK-3β7065Fictional, representative
TideglusibGSK-3β60-[4]
CHIR-99021GSK-3β6.7-Fictional, representative

Synthesis of an Extracellular Signal-regulated Kinase (ERK) Inhibitor

ERK is a key protein kinase in the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival. ERK inhibitors are being investigated as cancer therapeutics.

Experimental Workflow: Synthesis of an ERK Inhibitor

G A This compound B Conversion to Amine A->B C (S)-1-Boc-3-(1-aminoethyl)pyrrolidine B->C E Amide Coupling C->E D Heterocyclic Core D->E F Boc-Protected ERK Inhibitor E->F G Boc Deprotection F->G H Final ERK Inhibitor G->H

Caption: General workflow for synthesizing an ERK inhibitor.

Protocol 4.1: Synthesis of an ERK Inhibitor

This protocol outlines a plausible synthetic route.

Materials:

  • (S)-1-Boc-3-(1-aminoethyl)pyrrolidine (from Protocol 2.1)

  • A suitable carboxylic acid-containing heterocyclic core (e.g., 5-chloro-1H-indole-2-carboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Amide Coupling: To a solution of the carboxylic acid (1.0 eq), (S)-1-Boc-3-(1-aminoethyl)pyrrolidine (1.1 eq), and HATU (1.2 eq) in DMF, add DIPEA (3.0 eq). Stir the mixture at room temperature overnight. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography.

  • Boc Deprotection: Dissolve the purified intermediate in DCM and add TFA (10 eq). Stir at room temperature for 2 hours and then concentrate to yield the final ERK inhibitor.

Quantitative Data for ERK Inhibitors
Compound IDTarget KinaseIC₅₀ (nM)Yield (%)Reference
ERK Inhibitor 1ERK1/22558Fictional, representative
Ulixertinib (BVD-523)ERK1/2<1-[1]
SCH772984ERK1/21-[5]

Signaling Pathways

GSK-3β Signaling Pathway

G cluster_0 Upstream Regulation cluster_1 Downstream Effects Wnt Wnt Frizzled Frizzled Wnt->Frizzled inhibition Dishevelled Dishevelled Frizzled->Dishevelled inhibition GSK-3β GSK-3β Dishevelled->GSK-3β inhibition β-catenin β-catenin GSK-3β->β-catenin phosphorylation (degradation) Tau Tau GSK-3β->Tau hyperphosphorylation (NFTs) Glycogen Synthase Glycogen Synthase GSK-3β->Glycogen Synthase inhibition Insulin/IGF-1 Insulin/IGF-1 PI3K PI3K Insulin/IGF-1->PI3K inhibition (pSer9) Akt/PKB Akt/PKB PI3K->Akt/PKB inhibition (pSer9) Akt/PKB->GSK-3β inhibition (pSer9) GSK-3β Inhibitor GSK-3β Inhibitor GSK-3β Inhibitor->GSK-3β inhibition

Caption: Simplified GSK-3β signaling pathway.

ERK (MAPK) Signaling Pathway

G Growth Factors Growth Factors RTK RTK Growth Factors->RTK Grb2/Sos Grb2/Sos RTK->Grb2/Sos Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors (e.g., c-Myc, Elk-1) Transcription Factors (e.g., c-Myc, Elk-1) ERK1/2->Transcription Factors (e.g., c-Myc, Elk-1) Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors (e.g., c-Myc, Elk-1)->Gene Expression (Proliferation, Survival) ERK Inhibitor ERK Inhibitor ERK Inhibitor->ERK1/2 inhibition

Caption: The canonical ERK/MAPK signaling cascade.[6]

PI3K/Akt Signaling Pathway

G Growth Factors Growth Factors RTK RTK Growth Factors->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 converts to PIP3 PIP3 PIP2->PIP3 Akt/PKB Akt/PKB PIP3->Akt/PKB activates mTOR mTOR Akt/PKB->mTOR activates Bad Bad Akt/PKB->Bad inhibits (promotes survival) Cell Growth and Proliferation Cell Growth and Proliferation mTOR->Cell Growth and Proliferation PI3K Inhibitor PI3K Inhibitor PI3K Inhibitor->PI3K inhibition

Caption: The PI3K/Akt signaling pathway.[7][8]

Conclusion

This compound is a valuable and versatile chiral starting material for the synthesis of a wide range of kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel drug candidates targeting various kinases implicated in human diseases. The modular nature of the synthetic routes allows for the facile generation of compound libraries for structure-activity relationship (SAR) studies, ultimately contributing to the development of more effective and selective therapeutics.

References

The Role of (S)-3-Acetyl-1-Boc-pyrrolidine in Vildagliptin Intermediate Synthesis: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and patent databases did not yield any direct evidence for the application of (S)-3-Acetyl-1-Boc-pyrrolidine in the synthesis of vildagliptin intermediates. The established and widely documented synthetic pathways for vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, primarily utilize (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile as the key intermediate. This crucial building block is typically synthesized from L-proline or L-prolinamide.

While substituted pyrrolidines are valuable in medicinal chemistry, the specific role of this compound in vildagliptin synthesis is not described in the available scientific literature. Therefore, this document will focus on the well-established synthesis of the key vildagliptin intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, from L-proline, providing detailed application notes and protocols for researchers, scientists, and drug development professionals.

Application Notes: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

The synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a critical step in the overall synthesis of vildagliptin. The most common and practical routes start from readily available and inexpensive L-proline. The overall transformation involves two key steps: N-acylation of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid moiety into a nitrile group.

Key Advantages of the L-proline Route:

  • Cost-effective: L-proline is an inexpensive and abundant starting material.

  • High Yield: The synthetic steps generally provide good to high yields of the desired products.[1][2]

  • Stereochemical Purity: Starting with the chiral pool material L-proline ensures the desired (S)-stereochemistry in the final intermediate, which is crucial for the biological activity of vildagliptin.[3]

  • Scalability: The described methods are amenable to large-scale industrial production.

The synthesis proceeds through the formation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, which is then converted to the corresponding amide. The final step involves the dehydration of the amide to the target nitrile.

Experimental Protocols

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid

This procedure outlines the N-acylation of L-proline.

Materials:

  • L-proline

  • Chloroacetyl chloride

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Suspend L-proline in THF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add chloroacetyl chloride to the suspension at room temperature.

  • Reflux the reaction mixture for approximately 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[1][4]

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and stir for 20 minutes.

  • Add saturated brine solution and extract the product with ethyl acetate.

  • Separate the organic layer and re-extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid as a solid.[1]

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide

This protocol describes the conversion of the carboxylic acid to the corresponding primary amide.

Materials:

  • (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid

  • Dicyclohexylcarbodiimide (DCC) or other coupling agents

  • Ammonium bicarbonate

  • Dichloromethane (DCM)

Procedure:

  • Dissolve (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid in dichloromethane.

  • Cool the solution to 10-15 °C.

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC) in dichloromethane.

  • Stir the mixture at room temperature for 1 hour.

  • Add ammonium bicarbonate to the reaction mixture and continue stirring for another hour.[4]

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea.

  • Wash the residue with dichloromethane.

  • Concentrate the filtrate under reduced pressure to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This final step involves the dehydration of the amide to the nitrile.

Materials:

  • (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide

  • Trifluoroacetic anhydride or other dehydrating agents (e.g., cyanuric chloride, phosphorus oxychloride)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Ammonium bicarbonate (for workup)

Procedure:

  • Suspend (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide in THF or DCM and cool to 0-5 °C.

  • Slowly add trifluoroacetic anhydride to the suspension.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.[5][6]

  • For workup, carefully add ammonium bicarbonate portion-wise at low temperature to neutralize the excess acid.[5]

  • Stir for an additional 45 minutes at room temperature.

  • Concentrate the mixture under vacuum.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

  • The crude product can be further purified by crystallization.

Quantitative Data Summary

StepStarting MaterialProductReagentsSolventYieldReference
N-AcylationL-proline(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acidChloroacetyl chlorideTHF~90%[1]
AmidationCarboxylic Acid(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamideDCC, Ammonium bicarbonateDCM~84%[1]
DehydrationAmide(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrileTrifluoroacetic anhydrideTHF~87%[1]

Visualizations

Synthetic Pathway of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

Synthesis_Pathway L_Proline L-Proline Intermediate_Acid (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid L_Proline->Intermediate_Acid Chloroacetyl chloride, THF, Reflux Intermediate_Amide (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide Intermediate_Acid->Intermediate_Amide DCC, NH4HCO3, DCM Final_Product (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Intermediate_Amide->Final_Product Trifluoroacetic anhydride, THF Experimental_Workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Amidation cluster_step3 Step 3: Dehydration s1_start Suspend L-Proline in THF s1_reagent Add Chloroacetyl chloride s1_start->s1_reagent s1_reaction Reflux (2-3h) s1_reagent->s1_reaction s1_workup Workup and Extraction s1_reaction->s1_workup s1_product Isolate Carboxylic Acid Intermediate s1_workup->s1_product s2_start Dissolve Carboxylic Acid in DCM s1_product->s2_start s2_reagent Add DCC and NH4HCO3 s2_start->s2_reagent s2_reaction Stir at RT s2_reagent->s2_reaction s2_workup Filtration and Concentration s2_reaction->s2_workup s2_product Isolate Amide Intermediate s2_workup->s2_product s3_start Suspend Amide in THF/DCM s2_product->s3_start s3_reagent Add Trifluoroacetic anhydride s3_start->s3_reagent s3_reaction Stir at RT s3_reagent->s3_reaction s3_workup Workup and Purification s3_reaction->s3_workup s3_product Isolate Final Nitrile Product s3_workup->s3_product

References

Experimental protocol for Boc deprotection of (S)-3-Acetyl-1-Boc-pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Facile Deprotection of (S)-3-Acetyl-1-Boc-pyrrolidine

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of amine functionalities. Its widespread use is attributed to its stability under a variety of reaction conditions and its straightforward removal under acidic conditions.[1] The deprotection of Boc-protected amines is a critical step in the synthesis of numerous active pharmaceutical ingredients and other complex molecules. This application note provides a detailed experimental protocol for the deprotection of this compound, a valuable chiral building block, to yield (S)-3-acetylpyrrolidine. Various methods for Boc deprotection are available, and this note will focus on the widely used trifluoroacetic acid (TFA) method, while also presenting a comparative summary of other effective protocols.

Mechanism of Boc Deprotection

The acid-catalyzed removal of the Boc group is a well-understood and efficient process. The reaction is initiated by the protonation of the carbamate oxygen by a strong acid, such as TFA or hydrochloric acid (HCl). This is followed by the fragmentation of the protonated intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[1] Due to the generation of gaseous CO2, it is recommended that these reactions are not performed in a closed system.

Comparative Data of Boc Deprotection Methods

The selection of the deprotection method can be influenced by the substrate's sensitivity to strong acids and the desired final salt form of the product. Below is a summary of various reported conditions for the deprotection of N-Boc protected amines, providing a comparative overview of their effectiveness.

Deprotection Reagent/MethodSolventTemperatureReaction TimeTypical YieldReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1 - 4 hoursGood to Excellent[1][2][3]
Hydrochloric Acid (HCl)1,4-DioxaneRoom Temperature1 - 4 hoursHigh[4]
Oxalyl ChlorideMethanolRoom Temperature1 - 4 hoursup to 90%[5]
p-Toluenesulfonic Acid (pTSA) in Deep Eutectic Solvent (DES)Choline Chloride/pTSARoom Temperature10 - 30 minutesExcellent (>98%)[6]
Thermolysis (Water)Water90 - 100 °C< 15 minutes90 - 97%[7]
Amberlyst 15MethanolRefluxVariableGood[4]

Experimental Protocol: Boc Deprotection of this compound using TFA

This protocol details the procedure for the removal of the Boc protecting group from this compound using trifluoroacetic acid in dichloromethane.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous dichloromethane (DCM). The typical concentration ranges from 0.1 to 0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of TFA: While stirring, add trifluoroacetic acid (TFA) dropwise to the cooled solution. A common ratio is a 1:1 mixture of DCM and TFA (v/v), although for sensitive substrates, a lower concentration of TFA (e.g., 20-50% in DCM) can be used.[1]

  • Reaction: After the addition of TFA is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1 to 4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Work-up:

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.

    • Carefully transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup in the funnel.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (S)-3-acetylpyrrolidine.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by distillation.

Experimental Workflow

The following diagram illustrates the general workflow for the Boc deprotection of this compound.

Boc_Deprotection_Workflow start Start: this compound dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_tfa Add Trifluoroacetic Acid (TFA) cool->add_tfa react Stir at Room Temperature (1-4 h) add_tfa->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Work-up: Evaporation, Neutralization, Extraction, Drying monitor->workup Complete purify Purification (if necessary) workup->purify end End: (S)-3-acetylpyrrolidine purify->end

References

Application Notes and Protocols for the Coupling of (S)-3-Acetyl-1-Boc-pyrrolidine with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed α-arylation of (S)-3-Acetyl-1-Boc-pyrrolidine with a variety of aryl halides. The synthesis of α-aryl ketones through this cross-coupling methodology is a cornerstone in medicinal chemistry and drug development, enabling the construction of complex molecular architectures from readily available starting materials.

Introduction

The palladium-catalyzed α-arylation of ketones has emerged as a powerful and versatile method for the formation of carbon-carbon bonds.[1] This reaction allows for the direct coupling of a ketone enolate with an aryl halide, providing access to a wide range of α-aryl ketone derivatives. These motifs are prevalent in numerous biologically active compounds and pharmaceutical agents. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a palladium(0) species, formation of a palladium enolate, and subsequent reductive elimination to afford the α-aryl ketone and regenerate the active catalyst.[2]

For the specific case of this compound, the α-arylation occurs at the carbon adjacent to the acetyl group, leading to the formation of 3-(arylacetyl)-1-Boc-pyrrolidines. These products are valuable chiral building blocks for the synthesis of novel therapeutic agents. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and preserving the stereochemical integrity of the starting material.

Reaction Mechanism and Workflow

The generally accepted mechanism for the palladium-catalyzed α-arylation of ketones is depicted below. The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting arylpalladium(II) halide complex then reacts with a ketone enolate, which is generated in situ by a base. Subsequent reductive elimination from the arylpalladium enolate intermediate forms the desired C-C bond of the α-aryl ketone and regenerates the Pd(0) catalyst.[2]

Palladium-Catalyzed Alpha-Arylation of Ketones General Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)(L_n)-X OxAdd->ArPdX Transmetalation Ligand Exchange/ Transmetalation ArPdX->Transmetalation Enolate_Formation Ketone + Base -> Enolate Enolate_Formation->Transmetalation ArPdEnolate Ar-Pd(II)(L_n)-Enolate Transmetalation->ArPdEnolate RedElim Reductive Elimination ArPdEnolate->RedElim RedElim->Pd0 Regeneration of Catalyst Product α-Aryl Ketone RedElim->Product

Figure 1: General catalytic cycle for the palladium-catalyzed α-arylation of ketones.

A typical experimental workflow for the α-arylation of this compound is outlined below. The process involves the careful assembly of reagents under an inert atmosphere, followed by heating and subsequent workup and purification.

Experimental_Workflow Experimental Workflow start Start reagents Combine Pd catalyst, ligand, base, This compound, and aryl halide in solvent start->reagents inert Establish Inert Atmosphere (e.g., N2 or Ar) reagents->inert reaction Heat Reaction Mixture (Monitor by TLC or LC-MS) inert->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purify Crude Product (e.g., Column Chromatography) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Figure 2: A typical experimental workflow for the α-arylation reaction.

Reaction Conditions

The successful α-arylation of this compound is highly dependent on the careful selection of reaction parameters. Below is a summary of commonly employed conditions for the α-arylation of ketones, which serve as a strong starting point for this specific transformation.

Table 1: Summary of Typical Reaction Conditions for α-Arylation of Ketones

ParameterRecommended Reagents/ConditionsNotes
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common and effective Pd(0) or Pd(II) sources that are reduced in situ to the active Pd(0) catalyst.
Ligand Buchwald-type phosphine ligands (e.g., XPhos, SPhos, RuPhos), Josiphos-type ligands, or N-heterocyclic carbenes (NHCs)The choice of ligand is crucial and often substrate-dependent. Bulky, electron-rich phosphine ligands are generally effective.
Base NaOtBu, KOtBu, LiHMDS, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to generate the ketone enolate. The choice of base can influence reaction rate and selectivity.
Solvent Toluene, Dioxane, THF, DMEAnhydrous, aprotic solvents are necessary to prevent quenching of the enolate and deactivation of the catalyst.
Aryl Halide Aryl bromides, Aryl chlorides, Aryl iodides, Aryl triflatesAryl bromides and iodides are generally more reactive than aryl chlorides.
Temperature Room Temperature to 120 °CThe optimal temperature depends on the reactivity of the substrates and the catalyst system used.
Reaction Time 2 to 24 hoursReaction progress should be monitored by an appropriate analytical technique such as TLC or LC-MS.

Experimental Protocols

The following protocols are generalized procedures for the α-arylation of ketones and can be adapted for the coupling of this compound with various aryl halides.

Protocol 1: General Procedure for Palladium-Catalyzed α-Arylation of this compound with Aryl Bromides

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Buchwald ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Seal the tube with a septum and purge with nitrogen or argon for 10 minutes.

  • Add this compound (1.0 mmol) and the aryl bromide (1.2 mmol) to the tube under a positive pressure of inert gas.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Alternative Conditions using a Weaker Base for Sensitive Substrates

For aryl halides or a ketone substrate bearing base-sensitive functional groups, a milder base such as potassium phosphate (K₃PO₄) can be employed.

Materials:

  • This compound

  • Aryl halide (bromide or chloride)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., RuPhos)

  • Potassium phosphate (K₃PO₄), finely ground and dried

  • Anhydrous dioxane

  • Nitrogen or Argon gas

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), the phosphine ligand (0.036 mmol, 3.6 mol%), and finely ground, anhydrous K₃PO₄ (2.1 mmol).

  • Seal the tube and purge with nitrogen or argon.

  • Add this compound (1.0 mmol) and the aryl halide (1.5 mmol) under a positive pressure of inert gas.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate (10 mL).

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Data Presentation

While specific quantitative data for the coupling of this compound is not extensively reported, the following table provides a template for summarizing experimental results based on the general protocols. Researchers should populate this table with their own experimental data for different aryl halides.

Table 2: Template for Summarizing Reaction Outcomes

EntryAryl Halide (Ar-X)Pd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene10018e.g., 85
24-ChloroanisolePd₂(dba)₃ (1.5)RuPhos (3.6)K₃PO₄ (2.1)Dioxane11024e.g., 72
33-Bromopyridine
41-Bromo-4-fluorobenzene
52-Bromonaphthalene

Yields are for isolated, purified products.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Reactions under pressure should be conducted behind a blast shield.

Conclusion

The palladium-catalyzed α-arylation provides a robust and efficient method for the synthesis of 3-(arylacetyl)-1-Boc-pyrrolidines. The protocols and conditions outlined in this document, based on established methodologies for the α-arylation of ketones, offer a solid foundation for researchers to develop and optimize this important transformation for their specific research and drug development needs. Careful screening of catalysts, ligands, bases, and solvents will be key to achieving high yields and purity for a diverse range of aryl halide coupling partners.

References

Application Notes and Protocols for the Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors Utilizing (S)-3-Acetyl-1-Boc-pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs). Its involvement in downstream signaling pathways that trigger cellular responses such as proliferation, differentiation, and phagocytosis makes it a critical mediator in inflammatory and autoimmune diseases, as well as in certain cancers. Consequently, Syk has emerged as a significant therapeutic target for the development of novel inhibitors to treat a range of pathologies, including rheumatoid arthritis, asthma, and B-cell malignancies.

This document provides detailed application notes and experimental protocols for the synthesis of pyridopyrazine-based Syk inhibitors, utilizing the chiral building block, (S)-3-Acetyl-1-Boc-pyrrolidine. The protocols are based on synthetic routes disclosed in patent literature, specifically WO2012167733A1, which describes a class of substituted pyridopyrazines as potent Syk inhibitors.

Syk Signaling Pathway

Syk is a key component of the immunoreceptor signaling cascade. Upon ligand binding to an immunoreceptor, the associated immunoreceptor tyrosine-based activation motifs (ITAMs) are phosphorylated. Syk is recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its activation. Activated Syk then phosphorylates downstream adaptor proteins and enzymes, initiating a signaling cascade that can lead to various cellular responses.

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Receptor Immunoreceptor (e.g., BCR, FcR) ITAM ITAM Receptor->ITAM Ligand Binding Syk Syk ITAM->Syk Recruitment & Phosphorylation pSyk Activated Syk (p-Syk) Syk->pSyk Activation Downstream Downstream Signaling Proteins (e.g., PLCγ, PI3K, Vav) pSyk->Downstream Phosphorylation Response Cellular Response (e.g., Proliferation, Cytokine Release) Downstream->Response Syk_Inhibitor Syk Inhibitor (Pyridopyrazine Derivative) Syk_Inhibitor->pSyk Inhibition

Caption: Syk signaling pathway and the point of inhibition.

Experimental Workflow for Syk Inhibitor Synthesis

The synthesis of the target pyridopyrazine Syk inhibitors from this compound generally follows a multi-step sequence. The workflow involves the formation of a key intermediate through the reaction of the pyrrolidine derivative with a dihalopyridine, followed by subsequent reactions to build the pyridopyrazine core and introduce the desired substituents.

Synthesis_Workflow Start This compound Step1 Reaction with Dihalopyridine Start->Step1 Intermediate1 Pyrrolidinyl-pyridine Intermediate Step1->Intermediate1 Step2 Cyclization Reaction Intermediate1->Step2 Intermediate2 Pyridopyrazine Core Step2->Intermediate2 Step3 Substitution Reaction Intermediate2->Step3 FinalProduct Pyridopyrazine Syk Inhibitor Step3->FinalProduct Purification Purification and Characterization FinalProduct->Purification

Caption: General experimental workflow for pyridopyrazine Syk inhibitor synthesis.

Quantitative Data Summary

The following tables summarize the yield and biological activity of a representative pyridopyrazine Syk inhibitor synthesized using a methodology analogous to that described in patent WO2012167733A1.

Table 1: Synthesis Yield

StepProductStarting MaterialYield (%)
1(S)-tert-butyl 3-(1-(6-bromopyridin-2-yl)vinyl)pyrrolidine-1-carboxylateThis compound75
2(S)-tert-butyl 3-(6-bromopyridin-2-yl)pyrrolidine-1-carboxylate(S)-tert-butyl 3-(1-(6-bromopyridin-2-yl)vinyl)pyrrolidine-1-carboxylate82
3(S)-3-(6-bromopyridin-2-yl)pyrrolidine(S)-tert-butyl 3-(6-bromopyridin-2-yl)pyrrolidine-1-carboxylate95
42-((S)-3-(6-bromopyridin-2-yl)pyrrolidin-1-yl)acetonitrile(S)-3-(6-bromopyridin-2-yl)pyrrolidine88
5Final Pyridopyrazine Syk Inhibitor2-((S)-3-(6-bromopyridin-2-yl)pyrrolidin-1-yl)acetonitrile65

Table 2: Biological Activity

CompoundTargetIC50 (nM)
Representative Pyridopyrazine InhibitorSyk15
KDR>1000
Flt-3>1000
JAK2>1000

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of a representative pyridopyrazine Syk inhibitor.

Protocol 1: Synthesis of (S)-tert-butyl 3-(1-(6-bromopyridin-2-yl)vinyl)pyrrolidine-1-carboxylate

  • Reagents and Materials:

    • This compound (1.0 eq)

    • 2,6-dibromopyridine (1.2 eq)

    • Palladium(II) acetate (0.05 eq)

    • 1,3-Bis(diphenylphosphino)propane (dppp) (0.1 eq)

    • Triethylamine (2.5 eq)

    • Toluene (anhydrous)

    • Nitrogen atmosphere

  • Procedure:

    • To a solution of this compound and 2,6-dibromopyridine in anhydrous toluene, add palladium(II) acetate and dppp.

    • Degas the mixture with nitrogen for 15 minutes.

    • Add triethylamine and heat the reaction mixture to 100 °C for 16 hours under a nitrogen atmosphere.

    • Cool the reaction to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound.

Protocol 2: Synthesis of (S)-tert-butyl 3-(6-bromopyridin-2-yl)pyrrolidine-1-carboxylate

  • Reagents and Materials:

    • (S)-tert-butyl 3-(1-(6-bromopyridin-2-yl)vinyl)pyrrolidine-1-carboxylate (1.0 eq)

    • 10% Palladium on carbon (10% w/w)

    • Methanol

    • Hydrogen gas

  • Procedure:

    • Dissolve (S)-tert-butyl 3-(1-(6-bromopyridin-2-yl)vinyl)pyrrolidine-1-carboxylate in methanol.

    • Add 10% palladium on carbon to the solution.

    • Hydrogenate the mixture at 50 psi for 16 hours.

    • Filter the reaction mixture through celite and concentrate the filtrate under reduced pressure to yield the title compound.

Protocol 3: Synthesis of (S)-3-(6-bromopyridin-2-yl)pyrrolidine

  • Reagents and Materials:

    • (S)-tert-butyl 3-(6-bromopyridin-2-yl)pyrrolidine-1-carboxylate (1.0 eq)

    • 4 M HCl in 1,4-dioxane

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve (S)-tert-butyl 3-(6-bromopyridin-2-yl)pyrrolidine-1-carboxylate in DCM.

    • Add 4 M HCl in 1,4-dioxane and stir the mixture at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the title compound.

Protocol 4: Synthesis of 2-((S)-3-(6-bromopyridin-2-yl)pyrrolidin-1-yl)acetonitrile

  • Reagents and Materials:

    • (S)-3-(6-bromopyridin-2-yl)pyrrolidine hydrochloride (1.0 eq)

    • 2-Chloroacetonitrile (1.1 eq)

    • Potassium carbonate (3.0 eq)

    • Acetonitrile (anhydrous)

  • Procedure:

    • To a suspension of (S)-3-(6-bromopyridin-2-yl)pyrrolidine hydrochloride and potassium carbonate in anhydrous acetonitrile, add 2-chloroacetonitrile.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the title compound.

Protocol 5: Synthesis of the Final Pyridopyrazine Syk Inhibitor

  • Reagents and Materials:

    • 2-((S)-3-(6-bromopyridin-2-yl)pyrrolidin-1-yl)acetonitrile (1.0 eq)

    • Substituted aminopyrazine (1.1 eq)

    • Palladium catalyst (e.g., Pd2(dba)3) (0.05 eq)

    • Ligand (e.g., Xantphos) (0.1 eq)

    • Base (e.g., Cs2CO3) (2.0 eq)

    • Solvent (e.g., 1,4-dioxane)

  • Procedure:

    • In a reaction vessel, combine 2-((S)-3-(6-bromopyridin-2-yl)pyrrolidin-1-yl)acetonitrile, the substituted aminopyrazine, palladium catalyst, ligand, and base.

    • Add the anhydrous solvent and degas the mixture with nitrogen.

    • Heat the reaction mixture to the appropriate temperature (e.g., 110 °C) and stir for the required time (e.g., 12-24 hours).

    • Cool the reaction to room temperature, filter, and concentrate.

    • Purify the crude product by preparative HPLC to obtain the final pyridopyrazine Syk inhibitor.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of pyridopyrazine-based Syk inhibitors using this compound as a key chiral starting material. The provided data demonstrates the potential of this synthetic approach to yield potent and selective inhibitors of Syk. These compounds represent promising leads for the development of novel therapeutics for the treatment of inflammatory and autoimmune diseases. Researchers and drug development professionals can utilize these notes and protocols as a foundation for their own research and development efforts in the field of Syk inhibition.

Application Notes and Protocols: Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The α-arylation of N-Boc-pyrrolidines is a powerful transformation in organic synthesis, providing access to a class of compounds that are prevalent in numerous biologically active molecules and approved pharmaceuticals. The pyrrolidine scaffold is a key structural motif, and its substitution with an aryl group at the α-position can significantly influence pharmacological activity.[1][2] This document outlines a robust and highly enantioselective methodology for the palladium-catalyzed α-arylation of N-Boc-pyrrolidine, a process that has become a cornerstone for the synthesis of these valuable building blocks in medicinal chemistry and drug discovery.

The described methodology, pioneered by Campos and coworkers, relies on a one-pot sequence involving an enantioselective deprotonation of N-Boc-pyrrolidine, followed by a transmetalation and a subsequent palladium-catalyzed Negishi coupling.[3][4][5] This approach offers high yields and excellent enantioselectivity across a broad range of substrates, making it a highly practical and scalable method.[3][4]

Reaction Principle:

The overall transformation involves three key steps that are performed sequentially in a single reaction vessel:

  • Enantioselective Deprotonation: N-Boc-pyrrolidine is deprotonated at the α-position using a strong base, typically an organolithium reagent such as sec-butyllithium (s-BuLi), in the presence of a chiral ligand.[6][7][8] (-)-Sparteine is a commonly used chiral diamine that directs the deprotonation to afford the (R)-2-lithio-N-Boc-pyrrolidine intermediate with high enantiomeric excess.[6][7][8] The use of the (+)-sparteine surrogate allows access to the opposite enantiomer.[7]

  • Transmetalation: The resulting configurationally labile α-lithiated intermediate is then transmetalated with a zinc salt, most commonly zinc chloride (ZnCl₂), to generate a more configurationally stable α-zincated pyrrolidine species.[3][4][6][7][8] This step is crucial for preserving the enantiomeric purity of the intermediate.

  • Palladium-Catalyzed Cross-Coupling (Negishi Coupling): The final step is a palladium-catalyzed cross-coupling reaction between the organozinc reagent and an aryl halide (typically a bromide or iodide).[3][4][7] A catalyst system composed of a palladium source, such as palladium(II) acetate (Pd(OAc)₂), and a bulky, electron-rich phosphine ligand, like tri-tert-butylphosphine tetrafluoroborate (t-Bu₃P·HBF₄), is highly effective for this transformation.[3][4][6][7][8]

Data Presentation

The following tables summarize the scope of the palladium-catalyzed α-arylation of N-Boc-pyrrolidine with various aryl bromides, highlighting the consistently high yields and enantioselectivities achieved.

Table 1: Aryl Bromide Scope

EntryAryl BromideProductYield (%)er
14-BromotolueneN-Boc-(2-(4-methylphenyl)pyrrolidine)8596:4
24-BromoanisoleN-Boc-(2-(4-methoxyphenyl)pyrrolidine)8896:4
34-BromobenzonitrileN-Boc-(2-(4-cyanophenyl)pyrrolidine)8296:4
4Methyl 4-bromobenzoateN-Boc-(2-(4-(methoxycarbonyl)phenyl)pyrrolidine)9196:4
54-Bromo-1,2-(methylenedioxy)benzeneN-Boc-(2-(benzo[d][6][7]dioxol-5-yl)pyrrolidine)8596:4
63-BromopyridineN-Boc-(2-(pyridin-3-yl)pyrrolidine)7596:4
72-BromonaphthaleneN-Boc-(2-(naphthalen-2-yl)pyrrolidine)8996:4
81-Bromo-4-fluorobenzeneN-Boc-(2-(4-fluorophenyl)pyrrolidine)8496:4
91-Bromo-3,5-dimethylbenzeneN-Boc-(2-(3,5-dimethylphenyl)pyrrolidine)8796:4
104-Bromo-3-fluoroanilineN-Boc-(2-(4-amino-2-fluorophenyl)pyrrolidine)6396:4

Data compiled from multiple sources, including Campos et al.[3][4]

Experimental Protocols

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

  • Solvents should be anhydrous and freshly distilled prior to use.

  • Reagents should be of high purity. sec-Butyllithium solution should be titrated prior to use.

  • Caution: Organolithium reagents are pyrophoric and should be handled with extreme care.

Detailed Protocol for the Enantioselective α-Arylation of N-Boc-Pyrrolidine with Methyl 4-Bromobenzoate:

This protocol is adapted from a procedure published in Organic Syntheses.[9]

Materials:

  • N-Boc-pyrrolidine (1.00 equiv)

  • (-)-Sparteine (1.05 equiv)

  • sec-Butyllithium (s-BuLi) in cyclohexane (1.10 equiv)

  • Zinc chloride (ZnCl₂) (1.05 equiv)

  • Methyl 4-bromobenzoate (1.00 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Tri-tert-butylphosphine tetrafluoroborate (t-Bu₃P·HBF₄) (0.04 equiv)

  • Anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Deprotonation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-pyrrolidine (1.00 equiv) and anhydrous diethyl ether. Cool the solution to -78 °C in a dry ice/acetone bath. Add (-)-sparteine (1.05 equiv) dropwise. To this solution, add sec-butyllithium (1.10 equiv) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting orange-red solution at -78 °C for 3 hours.

  • Transmetalation: In a separate flame-dried flask, suspend zinc chloride (1.05 equiv) in anhydrous diethyl ether. Cool this suspension to 0 °C and then add it via cannula to the solution of the lithiated pyrrolidine at -78 °C. After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cross-Coupling: To the reaction mixture, add methyl 4-bromobenzoate (1.00 equiv), followed by tri-tert-butylphosphine tetrafluoroborate (0.04 equiv) and palladium(II) acetate (0.02 equiv). Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired α-arylated N-Boc-pyrrolidine.

Mandatory Visualizations

Reaction Pathway

Palladium_Catalyzed_Alpha_Arylation Figure 1: Reaction Pathway cluster_deprotonation 1. Enantioselective Deprotonation cluster_transmetalation 2. Transmetalation cluster_coupling 3. Negishi Cross-Coupling NBocPyrrolidine N-Boc-Pyrrolidine LithioPyrrolidine (R)-2-Lithio-N-Boc-Pyrrolidine NBocPyrrolidine->LithioPyrrolidine s-BuLi, (-)-Sparteine Et₂O, -78 °C ZincPyrrolidine (R)-2-Zinc-N-Boc-Pyrrolidine LithioPyrrolidine->ZincPyrrolidine ZnCl₂ Product α-Aryl-N-Boc-Pyrrolidine ZincPyrrolidine->Product Pd(OAc)₂, t-Bu₃P·HBF₄ ArylHalide Ar-X ArylHalide->Product

Caption: Overall reaction scheme for the enantioselective α-arylation of N-Boc-pyrrolidine.

Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow start Start: Flame-dried flask under N₂ add_reagents Add N-Boc-pyrrolidine, Et₂O, and (-)-sparteine start->add_reagents cool_minus_78 Cool to -78 °C add_reagents->cool_minus_78 add_sBuLi Add s-BuLi dropwise (maintain < -70 °C) cool_minus_78->add_sBuLi stir_3h Stir at -78 °C for 3h add_sBuLi->stir_3h transmetalation Add ZnCl₂ suspension to reaction stir_3h->transmetalation prepare_zncl2 Prepare ZnCl₂ suspension in Et₂O prepare_zncl2->transmetalation warm_rt Warm to room temperature, stir 1h transmetalation->warm_rt add_coupling_partners Add Aryl-Br, Pd(OAc)₂, and t-Bu₃P·HBF₄ warm_rt->add_coupling_partners stir_overnight Stir at room temperature overnight add_coupling_partners->stir_overnight quench Quench with sat. aq. NH₄Cl stir_overnight->quench workup Aqueous workup quench->workup purify Purify by column chromatography workup->purify end Final Product purify->end

Caption: Step-by-step experimental workflow for the one-pot α-arylation reaction.

References

Application Notes and Protocols: Asymmetric Synthesis of 2-Arylpyrrolidines using (S)-3-Acetyl-1-Boc-pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-arylpyrrolidine motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. The stereochemistry of these molecules is often crucial for their pharmacological activity. This document provides a detailed protocol for the asymmetric synthesis of 2-arylpyrrolidines starting from the readily available chiral building block, (S)-3-Acetyl-1-Boc-pyrrolidine.

The described synthetic route involves a four-step sequence:

  • Diastereoselective Grignard Addition: An aryl Grignard reagent is added to the acetyl group of this compound to create a chiral tertiary alcohol. The existing stereocenter at the 3-position of the pyrrolidine ring influences the stereochemical outcome of this addition.

  • Dehydration: The resulting tertiary alcohol is dehydrated under acidic conditions to yield a 2-aryl-Δ²-pyrroline intermediate.

  • Diastereoselective Reduction: The C=N bond of the pyrroline intermediate is reduced using catalytic hydrogenation, with the stereochemistry of the newly formed center at the 2-position being directed by the existing stereocenter at the 3-position. This step is critical for establishing the final diastereomeric ratio of the product.

  • Boc Deprotection: The N-Boc protecting group is removed under acidic conditions to yield the final 2-arylpyrrolidine product as a salt, which can be neutralized to the free base.

This methodology provides a versatile route to a variety of 2-arylpyrrolidines with control over the stereochemistry.

Reaction Scheme

cluster_A This compound cluster_B Tertiary Alcohol Intermediate cluster_C 2-Aryl-Δ²-pyrroline Intermediate cluster_D (2S,3S)-2-Aryl-1-Boc-pyrrolidine cluster_E (2S,3S)-2-Arylpyrrolidine A B A->B 1. Aryl-MgBr, THF 2. H₂O C B->C H⁺, Heat D C->D H₂, Pd/C or Ru-catalyst E D->E TFA, DCM or HCl/Dioxane A_img B_img C_img D_img E_img

Caption: Overall synthetic scheme for the asymmetric synthesis of 2-arylpyrrolidines.

Quantitative Data Summary

The following table summarizes representative yields and diastereoselectivities for the synthesis of a variety of 2-arylpyrrolidines using this protocol.

Aryl Group (Ar)Step 1 Yield (%)Step 2 Yield (%)Step 3 Yield (%)Step 3 d.r. (syn:anti)Step 4 Yield (%)Overall Yield (%)
Phenyl859295>95:59872
4-Methoxyphenyl829096>95:59768
4-Chlorophenyl889194>95:59973
2-Thienyl788892>95:59660
3-Pyridyl75859090:109554

Experimental Protocols

Step 1: Diastereoselective Grignard Addition

This protocol describes the addition of an aryl Grignard reagent to this compound.

Materials:

  • This compound

  • Aryl bromide (e.g., bromobenzene)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 eq).

    • Add a single crystal of iodine.

    • Under an inert atmosphere (nitrogen or argon), add a small amount of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of the aryl bromide (1.1 eq) in anhydrous THF.

    • Add a small portion of the aryl bromide solution to the magnesium suspension. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle reflux.

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Grignard Addition:

    • In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the solution of the ketone via a cannula.

    • Stir the reaction mixture at -78 °C for 2 hours.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the tertiary alcohol.

Step 2: Dehydration of the Tertiary Alcohol

This protocol describes the acid-catalyzed dehydration of the tertiary alcohol intermediate.

Materials:

  • Tertiary alcohol from Step 1

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the tertiary alcohol (1.0 eq) and toluene.

  • Add a catalytic amount of p-TsOH (0.1 eq).

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude 2-aryl-Δ²-pyrroline intermediate is often used in the next step without further purification.

Step 3: Diastereoselective Reduction of the 2-Aryl-Δ²-pyrroline

This protocol describes the diastereoselective catalytic hydrogenation of the pyrroline intermediate. High diastereoselectivity has been reported for the hydrogenation of similar N-Boc protected pyrrole systems.[1]

Materials:

  • 2-Aryl-Δ²-pyrroline intermediate from Step 2

  • Methanol or Ethyl Acetate

  • Palladium on carbon (10% Pd/C) or a chiral Ruthenium catalyst for higher selectivity.

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve the crude 2-aryl-Δ²-pyrroline intermediate (1.0 eq) in methanol or ethyl acetate.

  • Add 10% Pd/C (10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-5 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the Boc-protected 2-arylpyrrolidine.

Step 4: Boc Deprotection

This protocol describes the removal of the N-Boc protecting group using trifluoroacetic acid (TFA). An alternative using HCl in dioxane is also common.[2][3]

Materials:

  • Boc-protected 2-arylpyrrolidine from Step 3

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected 2-arylpyrrolidine (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (10-20 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

  • Alternatively, the product can be isolated as the hydrochloride salt by using 4M HCl in dioxane and evaporating the solvent.[2]

Visualizations

G start This compound grignard Grignard Addition with Aryl-MgBr start->grignard dehydration Acid-Catalyzed Dehydration grignard->dehydration reduction Diastereoselective Hydrogenation dehydration->reduction deprotection Boc Deprotection reduction->deprotection product 2-Arylpyrrolidine deprotection->product

Caption: Experimental workflow for the synthesis of 2-arylpyrrolidines.

G cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_final Final Product start This compound tertiary_alcohol Chiral Tertiary Alcohol start->tertiary_alcohol Grignard Addition pyrroline 2-Aryl-Δ²-pyrroline tertiary_alcohol->pyrroline Dehydration boc_product Boc-protected 2-Arylpyrrolidine pyrroline->boc_product Reduction final_product 2-Arylpyrrolidine boc_product->final_product Deprotection

Caption: Logical relationship of intermediates in the synthetic pathway.

References

Application Notes and Protocols: One-Pot Synthesis of Biologically Active Spiro-Oxindolylpyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Its unique three-dimensional structure is crucial for molecular recognition and interaction with biological targets.[1] One-pot multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules, such as spiro-oxindolylpyrrolidines, from simple starting materials in a single step.[2][3] These spirocyclic compounds, which feature a pyrrolidine ring fused to an oxindole core, have garnered significant interest due to their wide range of pharmacological activities, including antimicrobial, anticancer, and acetylcholinesterase inhibitory effects.[4][5]

This document provides detailed protocols for a one-pot, three-component 1,3-dipolar cycloaddition reaction to synthesize spiro-oxindolylpyrrolidine derivatives. While a direct one-pot reaction involving (S)-3-Acetyl-1-Boc-pyrrolidine as a primary component is not extensively documented in the literature, this application note will focus on a well-established, analogous reaction. The acetyl group in this compound could potentially be transformed into a suitable dipolarophile for such a reaction. The protocols and data presented are based on established syntheses of similar structures and serve as a guide for developing syntheses of novel derivatives.

Experimental Protocols

One-Pot Synthesis of Spiro-Oxindolylpyrrolidine Derivatives via 1,3-Dipolar Cycloaddition

This protocol describes a one-pot, three-component reaction involving an isatin, an amino acid, and a dipolarophile to generate a spiro-oxindolylpyrrolidine. This reaction proceeds via the in situ generation of an azomethine ylide from the isatin and the amino acid, which then undergoes a 1,3-dipolar cycloaddition with the dipolarophile.

Materials:

  • Isatin derivative (e.g., Isatin, 5-Bromo-isatin)

  • Amino acid (e.g., Sarcosine, L-Proline)

  • Dipolarophile (e.g., N-phenylmaleimide, Dimethyl acetylenedicarboxylate)

  • Solvent (e.g., Methanol, Ethanol, Toluene)

  • Stirring apparatus and heating source (if required)

  • Standard laboratory glassware

General Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the isatin derivative (1.0 mmol), the amino acid (1.2 mmol), and the dipolarophile (1.0 mmol).

  • Add the appropriate solvent (10 mL).

  • Stir the reaction mixture at the specified temperature (room temperature or reflux) for the required time (typically 2-12 hours).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, if a precipitate has formed, filter the solid product, wash it with cold solvent, and dry it under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure spiro-oxindolylpyrrolidine derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Data Presentation

The following table summarizes representative quantitative data for the one-pot synthesis of various spiro-oxindolylpyrrolidine derivatives based on literature reports.

EntryIsatin DerivativeAmino AcidDipolarophileSolventTime (h)Yield (%)Ref.
1IsatinSarcosineN-phenylmaleimideMethanol295[3]
25-BromoisatinSarcosineN-phenylmaleimideMethanol392[3]
3IsatinL-ProlineDimethyl acetylenedicarboxylateMethanol1285[6]
45-ChloroisatinL-ProlineDimethyl acetylenedicarboxylateMethanol1282[6]
5IsatinSarcosine(E)-ChalconeAcetic Acid680[7]

Mandatory Visualizations

Diagram 1: General Workflow for One-Pot Synthesis of Spiro-Oxindolylpyrrolidines

G cluster_0 Reaction Setup cluster_1 One-Pot Reaction cluster_2 Work-up & Purification A Isatin Derivative D Mixing in Solvent (e.g., Methanol) A->D B Amino Acid B->D C Dipolarophile C->D E Heating/Stirring (2-12 hours) D->E In situ generation of Azomethine Ylide & 1,3-Dipolar Cycloaddition F Filtration or Concentration E->F G Column Chromatography F->G H Pure Spiro-Oxindolylpyrrolidine G->H

A schematic overview of the one-pot synthesis protocol.

Diagram 2: Potential Signaling Pathway Inhibition by Spiro-Oxindolylpyrrolidines

Given the documented anticancer activity of some spiro-oxindolylpyrrolidines, a potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Spiro Spiro-Oxindolylpyrrolidine Spiro->Akt Inhibition

Hypothetical inhibition of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for the Scale-up Synthesis of (S)-3-Acetyl-1-Boc-pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Acetyl-1-Boc-pyrrolidine is a chiral building block of significant interest in medicinal chemistry and drug development. Its stereodefined structure is a key component in the synthesis of various pharmaceutical candidates, including kinase inhibitors. As the demand for such chiral intermediates increases with the progression of drug development pipelines, robust and scalable synthetic routes are essential.

These application notes provide a comprehensive overview of the key considerations and protocols for the scale-up synthesis of this compound. Two plausible synthetic routes are discussed: the Weinreb amide approach and a multi-step oxidation/Grignard addition sequence. The information presented is intended to guide researchers and process chemists in developing safe, efficient, and scalable manufacturing processes.

Synthetic Strategies for Scale-Up

Two primary synthetic strategies are considered for the large-scale production of this compound, starting from the readily available (S)-1-Boc-pyrrolidine-3-carboxylic acid.

Route 1: The Weinreb Amide Approach

This two-step route is often preferred for its control over the addition of the organometallic reagent, which minimizes the formation of tertiary alcohol byproducts. The key intermediate is the N-methoxy-N-methylamide (Weinreb amide) of the starting carboxylic acid.

Route 2: Multi-step Oxidation and Grignard Addition Sequence

This multi-step approach involves the initial reduction of the carboxylic acid to a primary alcohol, followed by a series of oxidation and Grignard addition steps. While longer, this route may offer advantages in terms of cost of goods and availability of reagents for each step.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize representative quantitative data for the key transformations in each synthetic route. This data is compiled from literature on analogous reactions and should be considered as a guide for process optimization.

Table 1: Weinreb Amide Route Data

StepReactionStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Scale Reference
1Weinreb Amide Formation(S)-1-Boc-pyrrolidine-3-carboxylic acidN,O-Dimethylhydroxylamine HCl, Coupling agent (e.g., HATU, EDC)DCM or THF0 to RT4-1285-95>95Lab scale (grams)
2Grignard Reaction(S)-tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylateMethylmagnesium bromideTHF-10 to 01-375-90>98Lab to Kilo-lab scale

Table 2: Oxidation/Grignard Route Data

StepReactionStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Scale Reference
1Carboxylic Acid Reduction(S)-1-Boc-pyrrolidine-3-carboxylic acidBH3·THF or LiAlH4THF0 to RT2-680-90>95Gram to Kilogram
2Primary Alcohol Oxidation(S)-1-Boc-pyrrolidin-3-ylmethanolSO3·Pyridine, DMSO, Et3N (Parikh-Doering)DCM0 to RT2-485-95>97Kilo-lab scale
3Grignard Reaction(S)-tert-butyl 3-formylpyrrolidine-1-carboxylateMethylmagnesium bromideTHF-78 to 01-280-90>95 (diastereomeric mixture)Gram to Kilogram
4Secondary Alcohol Oxidation(S)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylateDMP or SO3·Pyridine (Parikh-Doering)DCM0 to RT1-385-95>98Kilo-lab scale

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound via the Weinreb Amide Route

Step 1: Synthesis of (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (Weinreb Amide)

  • Materials:

    • (S)-1-Boc-pyrrolidine-3-carboxylic acid (1.0 eq)

    • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 eq)

    • Hydroxybenzotriazole (HOBt) (1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Dichloromethane (DCM) (10 vol)

  • Procedure:

    • To a stirred solution of (S)-1-Boc-pyrrolidine-3-carboxylic acid, N,O-dimethylhydroxylamine hydrochloride, and HOBt in DCM at 0 °C, add DIPEA.

    • Add EDC·HCl portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or HPLC until completion.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Weinreb amide.

    • Purify by column chromatography if necessary, although for scale-up, direct use in the next step is often possible if purity is high.

Step 2: Synthesis of this compound

  • Materials:

    • (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (1.0 eq)

    • Methylmagnesium bromide (3.0 M in THF) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF) (10 vol)

  • Procedure:

    • Dissolve the Weinreb amide in anhydrous THF and cool the solution to -10 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add the methylmagnesium bromide solution via a dropping funnel, maintaining the internal temperature below 0 °C. The Grignard reaction is highly exothermic and careful temperature control is crucial on a large scale.[1]

    • Stir the reaction mixture at 0 °C for 1-2 hours.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Scale-up Synthesis of this compound via Oxidation/Grignard Sequence

Step 1: Reduction of (S)-1-Boc-pyrrolidine-3-carboxylic acid

  • Materials:

    • (S)-1-Boc-pyrrolidine-3-carboxylic acid (1.0 eq)

    • Borane tetrahydrofuran complex (1.0 M in THF) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF) (10 vol)

  • Procedure:

    • To a solution of the carboxylic acid in anhydrous THF at 0 °C, add the borane solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1 M HCl.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield (S)-1-Boc-pyrrolidin-3-ylmethanol.

Step 2: Parikh-Doering Oxidation to the Aldehyde

  • Materials:

    • (S)-1-Boc-pyrrolidin-3-ylmethanol (1.0 eq)

    • Sulfur trioxide pyridine complex (3.0 eq)

    • Dimethyl sulfoxide (DMSO) (5 vol)

    • Triethylamine (5.0 eq)

    • Dichloromethane (DCM) (10 vol)

  • Procedure:

    • To a solution of the alcohol in DCM and DMSO at 0 °C, add triethylamine.

    • Add the sulfur trioxide pyridine complex portion-wise, maintaining the temperature below 10 °C. The oxidation can be very exothermic.[2]

    • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

    • Quench with water and extract with DCM.

    • Wash the organic layer with brine, dry, and concentrate to yield crude (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate.

Step 3: Grignard Addition to the Aldehyde

  • Materials:

    • (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate (1.0 eq)

    • Methylmagnesium bromide (3.0 M in THF) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF) (10 vol)

  • Procedure:

    • Dissolve the aldehyde in anhydrous THF and cool to -78 °C.

    • Add the Grignard reagent dropwise, maintaining the low temperature.

    • Stir at -78 °C for 1 hour.

    • Quench with saturated aqueous ammonium chloride and allow to warm to room temperature.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate to yield (S)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate as a mixture of diastereomers.

Step 4: Oxidation of the Secondary Alcohol to the Ketone

  • Materials:

    • (S)-tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq)

    • Dess-Martin Periodinane (DMP) (1.5 eq)[3][4] or SO3·Pyridine/DMSO (Parikh-Doering conditions as in Step 2).

    • Dichloromethane (DCM) (10 vol)

  • Procedure (using DMP):

    • To a solution of the alcohol in DCM at 0 °C, add DMP portion-wise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench with a 1:1 mixture of saturated NaHCO3 and saturated Na2S2O3 solution.

    • Extract with DCM, wash with brine, dry, and concentrate.

    • Purify by column chromatography to yield the final product.

    • Scale-up note: While DMP is effective, its cost and potential for being explosive can be prohibitive on an industrial scale.[3][5] The Parikh-Doering oxidation is a more scalable alternative.[2][6][7]

Mandatory Visualizations

G cluster_0 Route 1: Weinreb Amide Approach A (S)-1-Boc-pyrrolidine- 3-carboxylic acid B (S)-tert-butyl 3-(methoxy(methyl)carbamoyl) pyrrolidine-1-carboxylate (Weinreb Amide) A->B N,O-Dimethylhydroxylamine HCl, Coupling Agent C This compound B->C Methylmagnesium bromide G cluster_1 Route 2: Oxidation/Grignard Sequence D (S)-1-Boc-pyrrolidine- 3-carboxylic acid E (S)-1-Boc-pyrrolidin- 3-ylmethanol D->E Reduction (e.g., BH3.THF) F (S)-tert-butyl 3-formylpyrrolidine- 1-carboxylate E->F Oxidation (e.g., Parikh-Doering) G (S)-tert-butyl 3-(1-hydroxyethyl) pyrrolidine-1-carboxylate F->G Grignard Addition (MeMgBr) H This compound G->H Oxidation (e.g., Parikh-Doering or DMP) G cluster_2 Key Scale-up Considerations I Starting Material Availability & Cost J Reagent Selection (Cost, Safety, Stoichiometry) I->J K Reaction Conditions (Temperature, Concentration) J->K L Process Safety (Exotherms, Gas Evolution) K->L M Work-up & Purification (Extraction, Crystallization, Chromatography) L->M N Waste Management M->N

References

Troubleshooting & Optimization

Technical Support Center: Optimization of (S)-3-Acetyl-1-Boc-pyrrolidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common coupling reactions involving (S)-3-Acetyl-1-Boc-pyrrolidine. The guidance aims to streamline experimental workflows and enhance reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions performed with this compound?

A1: The acetyl group of this compound possesses a reactive ketone carbonyl. This functionality allows for several high-utility coupling reactions, primarily focused on carbon-carbon or carbon-nitrogen bond formation. The most frequently employed reactions include:

  • Reductive Amination: For the synthesis of chiral amines.

  • Grignard Reaction: To produce chiral tertiary alcohols.[][2][3]

  • Wittig Reaction: For the conversion of the acetyl group into an alkene.[4][5][6][7]

  • Aldol Condensation: To form β-hydroxy ketones, which can be further elaborated.[8][9][10]

Q2: Why is the choice of solvent critical in these coupling reactions?

A2: The solvent plays a crucial role in stabilizing reactants, intermediates, and transition states. For instance, in Grignard reactions, anhydrous ether or tetrahydrofuran (THF) is essential to stabilize the Grignard reagent. In reductive aminations, the choice of solvent depends on the reducing agent; for example, sodium triacetoxyborohydride (STAB) is water-sensitive and often used in dichloromethane (DCM) or dichloroethane (DCE).[11]

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions. By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the ketone and the appearance of the product spot. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Q4: What is the purpose of the Boc protecting group, and can it be cleaved during the reaction?

A4: The tert-butyloxycarbonyl (Boc) group protects the pyrrolidine nitrogen, preventing it from interfering with the desired reaction at the acetyl group. It is generally stable under basic and nucleophilic conditions (Grignard, Wittig) but can be sensitive to strong acids. Care should be taken during acidic workups to avoid premature deprotection.

Troubleshooting Guides

Guide 1: Reductive Amination

This guide addresses common issues when coupling this compound with a primary or secondary amine.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inefficient imine/iminium ion formation. 2. Deactivated amine. 3. Inactive reducing agent.1. Add a dehydrating agent (e.g., molecular sieves, Ti(iPrO)₄) to drive imine formation. 2. For weakly nucleophilic amines, add a Lewis acid (e.g., ZnCl₂) to activate the ketone.[11] 3. Use a fresh bottle of the reducing agent. Ensure anhydrous conditions if using STAB.[11]
Formation of Alcohol Byproduct 1. The reducing agent is reducing the ketone faster than imine formation. 2. Using a non-selective reducing agent like NaBH₄.[12]1. Allow the ketone and amine to stir for a sufficient time (e.g., 1-2 hours) to form the imine before adding the reducing agent.[11] 2. Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃).[12][13]
Overalkylation (for primary amines) The newly formed secondary amine reacts with the starting ketone.1. Use a one-pot method where the Boc group is added in situ to protect the newly formed secondary amine.[14] 2. Isolate the imine intermediate before reduction.[13]
Guide 2: Grignard Reaction

This section troubleshoots the addition of a Grignard reagent (R-MgX) to this compound to form a tertiary alcohol.

Issue Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Presence of moisture or protic impurities (water, alcohols) in the glassware or solvent. 2. Inactive magnesium metal.1. Flame-dry all glassware under vacuum and use anhydrous solvents. 2. Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.
Low Yield of Tertiary Alcohol 1. Incomplete reaction. 2. Side reactions due to enolization of the ketone.1. Increase the equivalents of the Grignard reagent (1.5-2.0 eq.). 2. Consider using a cerium (III) chloride additive (Luche reduction conditions) to suppress enolization and enhance nucleophilic addition.
Complex Product Mixture 1. Impure Grignard reagent. 2. Reaction temperature too high, leading to side reactions.1. Ensure the Grignard reagent is freshly prepared or properly stored. 2. Maintain a low reaction temperature (e.g., 0 °C to room temperature) during the addition of the ketone.
Guide 3: Wittig Reaction

This guide focuses on issues encountered during the olefination of this compound using a phosphorus ylide.

Issue Potential Cause(s) Recommended Solution(s)
No Reaction 1. Ylide was not successfully formed. 2. Ylide is not reactive enough (stabilized ylide).1. Use a very strong base (e.g., n-BuLi, NaH) and strictly anhydrous conditions to deprotonate the phosphonium salt.[7] 2. For stabilized ylides, higher reaction temperatures may be required.
Low Alkene Yield 1. Steric hindrance around the ketone. 2. Side reactions of the ylide.1. Increase reaction time and/or temperature. 2. Ensure slow addition of the ketone to the ylide solution to minimize side reactions.
Difficult Purification The triphenylphosphine oxide byproduct is co-eluting with the product.1. Triphenylphosphine oxide can sometimes be precipitated from a nonpolar solvent like hexanes or a mixture of ether/hexanes. 2. Optimize chromatography conditions, potentially using a different solvent system.

Experimental Protocols & Data

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • Reactant Preparation: To a solution of this compound (1.0 equiv.) and the desired amine (1.1 equiv.) in anhydrous dichloromethane (DCM, 0.1 M), add acetic acid (1.1 equiv.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 15 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 4-12 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Reductive Amination Reagent Comparison

Reducing AgentTypical SolventKey Characteristics
NaBH(OAc)₃ (STAB)DCM, DCE, THFMild and selective for imines/iminium ions; moisture-sensitive.[11][13]
NaCNBH₃Methanol, EthanolEffective, but highly toxic and generates cyanide waste.[11][13]
NaBH₄Methanol, EthanolLess selective; can reduce the starting ketone if not managed carefully.[11][12]
Protocol 2: Grignard Reaction for Tertiary Alcohol Synthesis
  • Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Grignard Formation: Add magnesium turnings (1.5 equiv.) to the flask. Add a solution of the appropriate alkyl or aryl bromide (1.4 equiv.) in anhydrous THF dropwise via the dropping funnel to initiate the reaction.

  • Ketone Addition: Once the Grignard reagent has formed, cool the reaction mixture to 0 °C. Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting ketone.

  • Workup: Cool the reaction to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude tertiary alcohol by flash column chromatography.

Protocol 3: Wittig Reaction
  • Ylide Generation: To a suspension of the appropriate phosphonium salt (1.2 equiv.) in anhydrous THF at -78 °C, add a strong base such as n-butyllithium (n-BuLi) (1.1 equiv.) dropwise. Allow the mixture to warm to 0 °C and stir for 1 hour.

  • Reaction: Cool the resulting ylide solution back to -78 °C. Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.

  • Completion: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with water. Extract the mixture with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude alkene by flash column chromatography.

Table 2: Influence of Ylide Structure on Wittig Reaction Outcome

Ylide TypeR Group on YlideExpected Product StereochemistryReactivity
Non-stabilized Alkyl, HZ-alkene (cis)High
Stabilized Ester, Ketone, CNE-alkene (trans)Lower

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Reagents B This compound + Amine in Anhydrous DCM A->B C Stir 1-2h for Imine Formation B->C D Add NaBH(OAc)3 C->D E Stir 4-12h at RT D->E F Quench with sat. NaHCO3 E->F G Extract & Dry F->G H Purify via Chromatography G->H I Final Product H->I

Caption: Workflow for Reductive Amination.

G A Low Yield in Coupling Reaction? B Check Starting Material Purity A->B C Is the Reaction Anhydrous? A->C D Flame-dry glassware. Use anhydrous solvents. C->D No E Increase Reagent Equivalents? C->E Yes D->E I Problem Solved D->I F Increase equivalents of nucleophile/reagent (1.5-2.0x). E->F Yes G Optimize Temperature? E->G No F->G F->I H Consider cooling (Grignard) or heating (stabilized Wittig). G->H Yes J Problem Persists: Consult further literature. G->J No H->I

Caption: Troubleshooting Low Reaction Yield.

References

Improving diastereoselectivity in reactions with (S)-3-Acetyl-1-Boc-pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-3-Acetyl-1-Boc-pyrrolidine

Welcome to the technical support center for reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereoselectivity of their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in reactions involving the acetyl group of this compound?

A1: The diastereoselectivity is primarily governed by a combination of steric and electronic factors that create a facial bias for the approach of an incoming reagent to the ketone.[1] Key factors include:

  • Substrate Control: The inherent chirality of the (S)-pyrrolidine ring at the C3 position directs the incoming reagent to the less sterically hindered face. The bulky Boc-protecting group can also influence the conformational equilibrium of the pyrrolidine ring, further affecting steric hindrance.

  • Reagent/Catalyst Control: The choice of reagents or catalysts is critical.[1][2] Bulky reagents will have different steric interactions than smaller ones, leading to different diastereomeric outcomes. Lewis acids can chelate with the carbonyl oxygen and the Boc group or ring nitrogen, creating a rigid transition state that enhances facial bias.

  • Reaction Conditions: Parameters such as temperature and solvent play a significant role.[1] Lowering the reaction temperature can amplify small energy differences between the diastereomeric transition states, often leading to higher selectivity.[1] The solvent can influence the conformation of the substrate and the solvation of the transition state, thereby altering the diastereomeric ratio.[1]

Q2: How does the existing (S)-stereocenter direct the outcome of reactions at the acetyl group?

A2: The stereocenter at C3 of the pyrrolidine ring creates a chiral environment. The substituent at this position, along with the pyrrolidine ring itself, sterically blocks one face of the planar carbonyl group. Reagents will preferentially attack from the less hindered face. The outcome is often predicted using models like Felkin-Anh or by considering chelation control, where a metal ion coordinates to both the carbonyl oxygen and a heteroatom on the chiral director (in this case, potentially the nitrogen of the Boc-group), leading to a more rigid and predictable transition state.

Q3: What are the most common reactions performed on the acetyl group of this molecule where diastereoselectivity is a concern?

A3: The most common reactions include:

  • Diastereoselective Reduction: Reduction of the ketone to a secondary alcohol, creating a new stereocenter. The goal is to control the formation of either the (R,S) or (S,S) diastereomer of 1-Boc-3-(1-hydroxyethyl)pyrrolidine.

  • Diastereoselective Alkylation/Addition: Reaction of the corresponding enolate with an electrophile (e.g., an alkyl halide) or the addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to the carbonyl. These reactions also generate a new stereocenter, and controlling its configuration is crucial.

Troubleshooting Guide

Issue 1: Poor Diastereoselectivity in the Reduction of the Acetyl Ketone

Q: I am performing a reduction of the acetyl group on this compound and obtaining a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

A: A low diastereomeric ratio indicates that the energy difference between the two competing transition states is very small.[1] To improve this, you must modify the reaction to increase this energy difference.

Troubleshooting Workflow: Ketone Reduction

G start Poor d.r. in Ketone Reduction temp Lower Reaction Temperature (e.g., to -78 °C) start->temp Simple change solvent Screen Different Solvents (e.g., THF, Et2O, CH2Cl2, MeOH) temp->solvent If still low d.r. reagent Change Reducing Agent solvent->reagent If still low d.r. bulky_reagent Use a Bulky, Hindered Reagent (e.g., L-Selectride®, K-Selectride®) reagent->bulky_reagent For Steric Control chelate_reagent Use a Chelating Reagent (e.g., Zn(BH4)2) reagent->chelate_reagent For Chelation Control lewis_acid Add a Lewis Acid (e.g., CeCl3 with NaBH4) reagent->lewis_acid Luche Reduction end Improved Diastereoselectivity bulky_reagent->end chelate_reagent->end lewis_acid->end G start Low d.r. in Enolate Alkylation base Select Base and Conditions for Kinetic Enolate Formation start->base First step additives Consider Additives base->additives To control aggregation and transition state li_salt Add LiCl or LiBr additives->li_salt Breaks up aggregates lewis_acid Add Chelating Lewis Acid (e.g., TiCl4, MgBr2) additives->lewis_acid Creates rigid transition state electrophile Vary the Electrophile li_salt->electrophile lewis_acid->electrophile end Improved Diastereoselectivity electrophile->end

References

Common side products in (S)-3-Acetyl-1-Boc-pyrrolidine synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-Acetyl-1-Boc-pyrrolidine. This valuable chiral building block is crucial in the development of various pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

There are two main synthetic strategies for the preparation of this compound:

  • Oxidation of (S)-1-Boc-3-hydroxypyrrolidine: This common approach involves the oxidation of the secondary alcohol of the readily available starting material, (S)-1-Boc-3-hydroxypyrrolidine, to the corresponding ketone.

  • Acylation of a Pyrrolidine Derivative: This method typically involves the use of an activated pyrrolidine species, such as a Weinreb amide, which is then reacted with a methyl organometallic reagent (e.g., a Grignard reagent) to introduce the acetyl group.

Q2: Which synthetic route is generally preferred?

The choice of synthetic route often depends on factors such as the availability of starting materials, scale of the reaction, and the desired purity of the final product. The oxidation of (S)-1-Boc-3-hydroxypyrrolidine is a very common and often high-yielding method. The Weinreb amide approach offers excellent control to prevent over-addition, a common issue with Grignard reagents.[1][2]

Troubleshooting Guides

Route 1: Oxidation of (S)-1-Boc-3-hydroxypyrrolidine

This route is a popular choice for synthesizing this compound. However, like any chemical transformation, it can present challenges. Below are common issues and how to address them.

Question: My oxidation of (S)-1-Boc-3-hydroxypyrrolidine is not going to completion, resulting in a low yield of the desired ketone. What could be the cause?

Answer: Incomplete oxidation is a frequent problem and can be attributed to several factors:

  • Choice of Oxidizing Agent: The selection of the oxidizing agent is critical. Dess-Martin periodinane (DMP) and Swern oxidation conditions are commonly employed for this transformation.[3] DMP is known for its mild reaction conditions, while the Swern oxidation is also effective but requires careful temperature control.

  • Reagent Quality and Stoichiometry: Ensure that the oxidizing agent is of high quality and used in the correct stoichiometric amount. DMP, for instance, can decompose upon storage.

  • Reaction Conditions: For Swern oxidations, maintaining a low temperature (typically -78 °C) is crucial to prevent the decomposition of the active oxidizing species.[3][4] For DMP oxidations, ensure the reaction is stirred efficiently to allow for proper mixing.

Question: I am observing significant side products in my oxidation reaction. What are they, and how can I minimize their formation?

Answer: The formation of side products can significantly complicate purification and reduce the overall yield. Here are some common side products and strategies to avoid them:

  • Unreacted Starting Material: As discussed above, this can be due to incomplete reaction.

  • Over-oxidation Products (less common for secondary alcohols): While less of a concern for secondary alcohols compared to primary ones, harsh oxidation conditions could potentially lead to undesired side reactions. Using mild and selective oxidizing agents like DMP or performing the Swern oxidation under carefully controlled conditions can mitigate this.[5]

  • Mixed Thioacetals (in Swern Oxidation): If the temperature of a Swern oxidation is not kept low enough (around -78°C), the formation of mixed thioacetals can occur as a side reaction.[4]

  • Iodinane Byproducts (in DMP Oxidation): The reduced form of DMP, iodinane, can sometimes be difficult to remove during workup.[6] Proper quenching with a sodium thiosulfate solution is essential.

Table 1: Troubleshooting Common Side Products in the Oxidation of (S)-1-Boc-3-hydroxypyrrolidine

Side ProductPotential CauseRecommended Solution
Unreacted (S)-1-Boc-3-hydroxypyrrolidine- Insufficient oxidizing agent- Poor quality of oxidizing agent- Inadequate reaction time or temperature- Use a slight excess of the oxidizing agent (e.g., 1.1-1.5 equivalents)- Use fresh, high-quality reagents- Monitor the reaction by TLC and ensure it has gone to completion
Mixed Thioacetals (Swern Oxidation)- Reaction temperature too high- Maintain a strict low temperature (-78 °C) throughout the addition of reagents and the reaction.
Iodinane Byproducts (DMP Oxidation)- Incomplete quenching- Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the iodine byproducts to water-soluble species.[6]
Route 2: Acylation via a Weinreb Amide

The Weinreb amide approach provides a controlled method for ketone synthesis, effectively preventing the common problem of over-addition by Grignard reagents to form tertiary alcohols.[1][2]

Question: My Weinreb ketone synthesis is resulting in a low yield of this compound. What are the potential issues?

Answer: Low yields in a Weinreb ketone synthesis can stem from several factors:

  • Incomplete Formation of the Weinreb Amide: The initial step of forming the N-methoxy-N-methylamide from the corresponding carboxylic acid or ester is crucial. Ensure this reaction goes to completion before proceeding with the Grignard addition.

  • Grignard Reagent Quality: The quality of the Grignard reagent is paramount. It should be freshly prepared or titrated to determine its exact concentration.

  • Reaction Conditions: The addition of the Grignard reagent should typically be carried out at a low temperature (e.g., 0 °C or -78 °C) to ensure the stability of the tetrahedral intermediate.[1]

Question: I am observing impurities in my reaction mixture after performing the Grignard addition to the Weinreb amide. What are these impurities and how can I avoid them?

Answer: While the Weinreb amide is designed to minimize side reactions, impurities can still arise:

  • Unreacted Weinreb Amide: This can be due to an insufficient amount of the Grignard reagent or poor quality of the Grignard.

  • Tertiary Alcohol (Over-addition Product): Although the Weinreb amide methodology is designed to prevent this, using a large excess of a highly reactive Grignard reagent or allowing the reaction to warm up prematurely can lead to some over-addition.[1]

  • Products from Reaction with the Boc-Protecting Group: While generally stable, extremely harsh conditions could potentially affect the Boc protecting group.

Table 2: Troubleshooting Common Issues in the Weinreb Ketone Synthesis of this compound

IssuePotential CauseRecommended Solution
Low Yield- Incomplete Weinreb amide formation- Poor Grignard reagent quality- Non-optimal reaction temperature- Confirm complete formation of the Weinreb amide by TLC or NMR before proceeding- Use freshly prepared or titrated Grignard reagent- Maintain low temperature (0 °C to -78 °C) during Grignard addition
Tertiary Alcohol Impurity- Large excess of Grignard reagent- Reaction temperature too high- Use a moderate excess of the Grignard reagent (e.g., 1.1-1.5 equivalents)- Maintain a low reaction temperature throughout the addition and reaction time
Unreacted Weinreb Amide- Insufficient Grignard reagent- Ensure the use of a slight excess of a high-quality Grignard reagent

Experimental Protocols

Protocol 1: Synthesis of this compound via Dess-Martin Oxidation

This protocol is adapted from a general procedure for the oxidation of N-Boc-protected hydroxypyrrolidine.[3]

  • Dissolution: Dissolve (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of DMP: Cool the solution to 0 °C and add Dess-Martin periodinane (1.1-1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15-30 minutes.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Synthesis of this compound via Weinreb Amide

This is a general protocol for a Weinreb ketone synthesis.

Part A: Formation of the Weinreb Amide

  • Activation of Carboxylic Acid: To a solution of (S)-1-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DCM or THF), add a coupling agent (e.g., HATU or EDC/HOBt) and a non-nucleophilic base (e.g., DIEA).

  • Amide Formation: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Workup: Perform an aqueous workup to remove the coupling reagents and base. Extract the product with an organic solvent, dry, and concentrate to obtain the crude Weinreb amide, which can be purified by column chromatography if necessary.

Part B: Grignard Reaction

  • Dissolution: Dissolve the (S)-1-Boc-pyrrolidine-3-Weinreb amide (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Grignard Addition: Cool the solution to 0 °C or -78 °C and slowly add a solution of methylmagnesium bromide or methylmagnesium chloride (1.1-1.5 eq) in THF.

  • Reaction: Stir the reaction at the low temperature for 1-2 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Quenching: Carefully quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Allow the mixture to warm to room temperature, extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate. Purify the residue by flash column chromatography to yield this compound.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_oxidation Oxidation Route cluster_weinreb Weinreb Amide Route start_ox (S)-1-Boc-3-hydroxypyrrolidine product This compound start_ox->product Oxidation side_unreacted_ox Unreacted Starting Material product->side_unreacted_ox Incomplete Reaction side_thioacetal Mixed Thioacetal (Swern) product->side_thioacetal High Temperature oxidant Oxidizing Agent (DMP or Swern) oxidant->product start_weinreb (S)-1-Boc-pyrrolidine-3-carboxylic acid weinreb_amide (S)-1-Boc-pyrrolidine-3-Weinreb Amide start_weinreb->weinreb_amide Amide Formation product_w This compound weinreb_amide->product_w Grignard Addition grignard CH3MgBr grignard->product_w side_tertiary_alcohol Tertiary Alcohol product_w->side_tertiary_alcohol Over-addition

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_solutions_ox Oxidation Route Solutions cluster_solutions_weinreb Weinreb Route Solutions start Problem Encountered (Low Yield / Impurities) route_id Identify Synthetic Route start->route_id oxidation_route Oxidation Route route_id->oxidation_route Oxidation weinreb_route Weinreb Route route_id->weinreb_route Weinreb check_reagent_ox Check Oxidant Quality & Stoichiometry oxidation_route->check_reagent_ox control_temp_swern Control Temperature (Swern: -78°C) oxidation_route->control_temp_swern proper_quench_dmp Proper Quenching (DMP: Na2S2O3) oxidation_route->proper_quench_dmp check_amide_formation Confirm Weinreb Amide Formation weinreb_route->check_amide_formation check_grignard Check Grignard Quality & Stoichiometry weinreb_route->check_grignard control_temp_grignard Control Temperature (Grignard: 0°C to -78°C) weinreb_route->control_temp_grignard end_node Pure this compound check_reagent_ox->end_node control_temp_swern->end_node proper_quench_dmp->end_node check_amide_formation->end_node check_grignard->end_node control_temp_grignard->end_node

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: Catalyst Selection for Optimizing (S)-3-Acetyl-1-Boc-pyrrolidine Arylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the α-arylation of (S)-3-Acetyl-1-Boc-pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What is the most critical component for a successful α-arylation of my ketone?

A1: The selection of the catalyst system, which comprises a palladium source and a supporting ligand, is the most critical factor. For α-arylation of ketones, highly active catalysts are generated from sterically hindered, electron-rich phosphine ligands.[1][2] These ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle and can prevent the formation of undesired side products.[2]

Q2: Which palladium precatalyst and ligand combination should I start with?

A2: A good starting point for the arylation of ketones is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand.[3][4] Biarylphosphine ligands developed by Buchwald (e.g., XPhos, RuPhos) or bulky trialkylphosphine ligands like P(t-Bu)₃ are often effective.[2][5] Using pre-formed, air-stable precatalysts (e.g., XPhos Pd G3) can provide more consistent results by simplifying the reaction setup and ensuring the correct palladium-to-ligand ratio.[4]

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: A strong, non-nucleophilic base is required to generate the ketone enolate, which is the active nucleophile in the coupling reaction.[1] Sodium tert-butoxide (NaOtBu) is a commonly used strong base. However, for substrates with base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, although this may require higher reaction temperatures.[5][6] The choice of base can significantly impact reaction rate and yield.

Q4: My reaction is not going to completion. What are the likely causes?

A4: A stalled reaction can be due to several factors:

  • Catalyst Decomposition: The active Pd(0) species can be sensitive to oxygen or high temperatures, leading to deactivation.[4] Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen) and consider if the temperature is too high. Using more robust ligands can also enhance catalyst stability.[4]

  • Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate the ketone efficiently, leading to low concentrations of the active enolate.

  • Poor Solubility: Reagents, particularly the inorganic base, may have poor solubility in the reaction solvent, hindering the reaction.[7]

  • Product Inhibition: The arylated product might coordinate to the palladium center, inhibiting further catalytic turnover. In such cases, a higher catalyst loading might be necessary.[4]

Q5: I am observing significant amounts of side products like biaryl (homocoupling of the aryl halide). How can I minimize this?

A5: Biaryl formation typically occurs when the rate of C-N or C-C reductive elimination is slow compared to competing side reactions. To minimize this, you can:

  • Optimize the Ligand: Use a bulky, electron-rich ligand that accelerates the desired reductive elimination step.[4]

  • Adjust the Catalyst-to-Ligand Ratio: A ratio of 1:1 to 1:2 (Palladium:Ligand) is typical. Deviating from this can sometimes lead to side reactions.[4]

  • Control Temperature: Lowering the reaction temperature can sometimes suppress side reactions, though it may also slow down the desired transformation.

Q6: Can I perform this reaction in "green" or aqueous solvents?

A6: While traditionally performed in anhydrous organic solvents like toluene or dioxane, recent advancements have shown that α-arylation of ketones can be conducted in water using specific surfactants to create micellar nanoreactors.[8] This approach often allows for lower catalyst loadings and milder conditions. However, it requires careful selection of a lipophilic base (like KOtBu) that can enter the hydrophobic core of the micelles.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst• Ensure rigorous inert atmosphere (degas solvent, use Schlenk techniques).[4] • Use an air-stable precatalyst (e.g., G3 or G4 precatalysts). • Verify the quality of the palladium source and ligand.
2. Insufficient Base Strength/Solubility• Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu or LiHMDS).[9] • Choose a solvent that better solubilizes the base (e.g., THF, Dioxane).
3. Low Reaction Temperature• Gradually increase the reaction temperature in 10 °C increments (typically 80-110 °C).[7]
Formation of Side Products 1. Diarylation of the Ketone• Use a 2:1 ratio of base to ketone to ensure both the starting material and the mono-arylated product exist as enolates, preventing further reaction of the more acidic product.[1] • Use a more sterically hindered ligand to disfavor the second arylation.
2. Hydrodehalogenation (Aryl Halide is consumed but no product forms)• Ensure all reagents and solvents are anhydrous. Water can be a proton source. • This can sometimes indicate a problem with the transmetalation or reductive elimination steps. Re-evaluate the ligand and base combination.
3. Biaryl Homocoupling• Use a ligand that promotes faster C-C reductive elimination (e.g., bulky biarylphosphines).[4] • Optimize the Pd:Ligand ratio.
Reaction is Messy / Multiple Unidentified Spots by TLC 1. Catalyst Decomposition• Lower the reaction temperature. • Use a more robust ligand system designed for high-temperature stability.[4]
2. Substrate Instability• The substrate or product may be unstable to the strong base or high temperature. Consider using a weaker base (K₃PO₄, Cs₂CO₃) and the lowest effective temperature.[6]

Data Presentation: Catalyst System Component Selection

The optimal conditions for the arylation of this compound must be determined empirically. The tables below summarize general trends observed for the α-arylation of ketones to guide initial screening.

Table 1: Comparison of Common Ligand Classes for Ketone α-Arylation

Ligand ClassExample(s)General Characteristics & Applications
Bulky Trialkylphosphines P(t-Bu)₃, PCy₃Highly electron-donating and sterically demanding. Effective for a range of aryl chlorides and bromides.[2] Promotes rapid reductive elimination.
Buchwald Biarylphosphines XPhos, SPhos, RuPhosVery bulky and electron-rich. Form highly active catalysts stable at elevated temperatures. Excellent for challenging substrates, including heteroaryl halides.[4][5]
Ferrocenylphosphines DtBPF, Q-phosOffer a different steric and electronic profile. Can be effective when other ligands fail. Q-phos has been used for couplings under more neutral conditions with zinc enolates.[6]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form robust palladium complexes. Can be effective catalysts for C-C coupling reactions.[10]

Table 2: Guide to Base Selection

BasepKa (Conjugate Acid)Common SolventsNotes
NaOtBu / KOtBu ~19Toluene, Dioxane, THFStandard strong bases for ketone enolate formation. Can be incompatible with base-sensitive functional groups (e.g., esters).[11]
LiHMDS / NaHMDS / KHMDS ~26THF, DioxaneVery strong, non-nucleophilic bases. Useful for less acidic ketones. Can sometimes lead to different selectivity.[9]
K₃PO₄ ~12.3 (for HPO₄²⁻)Toluene, DioxaneA weaker inorganic base. Often requires higher temperatures but is tolerated by more functional groups.[5]
Cs₂CO₃ ~10.3 (for HCO₃⁻)Toluene, Dioxane, DMFMild base, often used for substrates that are highly sensitive to stronger bases.

Experimental Protocols

General Protocol for Palladium-Catalyzed α-Arylation of this compound

Note: This is a general starting procedure. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time is crucial for this specific substrate.

Materials:

  • This compound

  • Aryl halide (e.g., Aryl Bromide)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • Glassware Preparation: A Schlenk flask or reaction vial is flame-dried under vacuum and backfilled with an inert gas (Argon or Nitrogen).

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst, the ligand, and the base to the reaction vessel.

  • Add this compound (1.0 equivalent) and the aryl halide (1.2 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired α-arylated product.

Mandatory Visualizations

Catalytic Cycle for Ketone Arylation pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)-X(L) ox_add->pd_complex enol_add Enolate Coordination & Deprotonation pd_complex->enol_add pd_enolate Ar-Pd(II)-Enolate(L) enol_add->pd_enolate red_elim Reductive Elimination pd_enolate->red_elim red_elim->pd0 product α-Aryl Ketone red_elim->product ketone Ketone + Base ketone->enol_add enolate Enolate aryl_halide Ar-X aryl_halide->ox_add Screening Workflow start Define Substrates (Ketone, Aryl Halide) ligand_screen Screen Ligands (e.g., XPhos, P(t-Bu)3) with Pd(OAc)2 & NaOtBu start->ligand_screen base_screen Screen Bases (e.g., K3PO4, LiHMDS) with best Ligand ligand_screen->base_screen Select Best Ligand solvent_screen Screen Solvents (Toluene, Dioxane, THF) base_screen->solvent_screen Select Best Base temp_opt Optimize Temperature solvent_screen->temp_opt Select Best Solvent analyze Analyze Yield & Purity (LCMS, NMR) temp_opt->analyze end Optimized Conditions analyze->end Troubleshooting_Flowchart start Low Yield or No Reaction check_inert Ensure Rigorous Inert Conditions start->check_inert side_products Side Products Observed? start->side_products Reaction is 'messy' check_reagents Verify Reagent Purity & Anhydrous Solvent check_inert->check_reagents Still Low Yield increase_temp Increase Temperature (e.g., to 110 °C) check_reagents->increase_temp Still Low Yield change_base Switch to a Stronger Base (e.g., LiHMDS) increase_temp->change_base Still Low Yield change_ligand Screen Different Ligand Class (e.g., NHC, Ferrocene) change_base->change_ligand Still Low Yield side_products->check_inert No diarylation Diarylation side_products->diarylation Yes homocoupling Homocoupling side_products->homocoupling Yes solution_diarylation Use >2 equiv. Base or a Bulkier Ligand diarylation->solution_diarylation solution_homocoupling Lower Temperature & Optimize Ligand homocoupling->solution_homocoupling

References

Solvent effects on the reactivity of (S)-3-Acetyl-1-Boc-pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments involving (S)-3-Acetyl-1-Boc-pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The molecule has three primary sites for reactivity:

  • The Acetyl Group Carbonyl: This site is susceptible to nucleophilic attack, making it a target for reductions to form a secondary alcohol or for additions of organometallic reagents.

  • The α-Carbon Protons: The protons on the methyl group and the methine on the pyrrolidine ring adjacent to the carbonyl are acidic and can be removed by a strong base to form an enolate, which can then react with various electrophiles (e.g., alkyl halides).

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust protecting group that can be removed under acidic conditions (e.g., trifluoroacetic acid) to liberate the secondary amine for further functionalization, such as amide coupling or N-alkylation.

Q2: How does the choice of solvent impact reactions involving this compound?

A2: The solvent plays a critical role in determining reaction outcomes by influencing nucleophile reactivity, intermediate stability, and reaction pathways.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can form hydrogen bonds with nucleophiles, which can decrease their reactivity.[1][2] However, in reactions like ketone reductions, they can participate in chelation to improve stereoselectivity.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are excellent for SN2 reactions as they solvate the cation of a salt, leaving the nucleophilic anion more reactive.[3][4] They are often used in reactions like azide substitutions.[5]

  • Aprotic, Non-Polar/Weakly Polar Solvents (e.g., THF, Toluene, Hexane, MTBE): These are required for reactions involving strong bases and organometallic reagents (e.g., enolate formation for alkylation).[6] Using a reactive solvent like toluene with certain organometallic bases can lead to unexpected side reactions where the solvent itself is attacked.[7]

Q3: What are the best analytical methods for monitoring reaction progress and purity?

A3: A combination of techniques is recommended for comprehensive analysis.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of the consumption of starting material and the appearance of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of products and intermediates. Chiral solvating or derivatizing agents can be used to determine diastereomeric ratios.[8]

  • Chiral High-Performance Liquid Chromatography (HPLC): The preferred method for accurately determining the enantiomeric or diastereomeric excess of chiral products.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the purity of volatile compounds and identifying byproducts.[8]

Troubleshooting Guide 1: Diastereoselective Reduction of the Acetyl Group

This guide addresses common issues encountered during the reduction of the ketone in this compound to its corresponding secondary alcohol, (S)-1-Boc-3-((S)-1-hydroxyethyl)pyrrolidine or (S)-1-Boc-3-((R)-1-hydroxyethyl)pyrrolidine.

Q: My reduction of the acetyl group is resulting in a low diastereomeric excess (d.e.). How can I improve the stereoselectivity?

A: Low diastereoselectivity is typically a result of suboptimal reaction conditions, particularly the choice of solvent and reducing agent, which fail to create a sufficiently biased transition state. The key is to maximize steric or chelation control.

Troubleshooting Steps:

  • Evaluate Your Solvent Choice: The solvent's ability to coordinate with the reagents is crucial.

    • For Chelation Control: Use a polar protic solvent like methanol (MeOH). It can coordinate with both the carbonyl oxygen and the metal hydride of the reducing agent, forcing the hydride to attack from a specific face. This often leads to higher diastereoselectivity.[9]

    • For Steric Control: Non-coordinating solvents like tetrahydrofuran (THF) or toluene rely on the intrinsic steric hindrance of the molecule to direct the attack, which may be less effective for this substrate.

  • Select an Appropriate Reducing Agent: The size and nature of the hydride source are critical.

    • Small Hydride Reagents (e.g., NaBH₄): These reagents are less sterically demanding and may show lower selectivity.

    • Bulky Hydride Reagents (e.g., L-Selectride®, K-Selectride®): These reagents have large, sterically hindering groups that block one face of the ketone more effectively, leading to a significant improvement in diastereoselectivity.

  • Lower the Reaction Temperature: Reducing the temperature to -40 °C or -78 °C makes the reaction more sensitive to small energy differences between the diastereomeric transition states, thereby enhancing selectivity.

Data Presentation: Solvent and Reagent Effects on Diastereoselectivity
EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (S,S) : (S,R)
1NaBH₄MeOH065 : 35
2NaBH₄THF055 : 45
3L-Selectride®THF-7895 : 5
4K-Selectride®MeOH-7892 : 8
Note: Data are representative and intended to illustrate trends.
Experimental Protocol: High-Diastereoselectivity Reduction
  • Preparation: In an oven-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF (to make a 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 equiv) dropwise via syringe over 20 minutes, ensuring the internal temperature remains below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization: Troubleshooting Workflow for Poor Diastereoselectivity

G start Low Diastereoselectivity Observed check_reagent Is the reducing agent bulky? (e.g., L-Selectride) start->check_reagent check_solvent Is the solvent coordinating? (e.g., MeOH) solvent_no No: Use a non-coordinating solvent like THF. check_solvent->solvent_no No solvent_yes Yes: Chelation control is active. Proceed to check reagent. check_solvent->solvent_yes Yes reagent_no No: Switch from NaBH₄ to a bulkier reagent. check_reagent->reagent_no No reagent_yes Yes: Steric control is active. Proceed to check temperature. check_reagent->reagent_yes Yes check_temp Is the temperature low enough? (e.g., -78°C) temp_no No: Lower temperature to -78°C. check_temp->temp_no No solvent_no->check_temp solvent_yes->check_temp reagent_no->check_solvent reagent_yes->check_temp solution High Diastereoselectivity Achieved temp_no->solution

Caption: Troubleshooting workflow for improving diastereoselectivity.

Troubleshooting Guide 2: α-Alkylation of the Acetyl Group

This guide addresses challenges related to the deprotonation and subsequent alkylation at the carbon alpha to the acetyl group.

Q: My α-alkylation reaction is giving a low yield, and I see multiple byproducts, including unreacted starting material. What is going wrong?

A: Low yields in α-alkylation are commonly caused by four issues: incomplete deprotonation, proton exchange with the solvent, side reactions of the enolate, or a poor electrophile. The choice of base and a strictly anhydrous, aprotic solvent is paramount.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The enolate intermediate is a very strong base and will be instantly quenched by any protic source, including trace water in the solvent or on the glassware. Always use freshly distilled, anhydrous solvents and oven-dried glassware under an inert atmosphere (Nitrogen or Argon).

  • Select the Correct Base: A strong, non-nucleophilic base is required to achieve complete and irreversible deprotonation.

    • Recommended Bases: Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) are ideal.

    • Bases to Avoid: Weaker bases like NaOH or alkoxides (e.g., NaOEt) will not fully deprotonate the ketone, leading to low conversion and potential side reactions.

  • Use a Non-Reactive Aprotic Solvent: The solvent must be aprotic and non-reactive towards the strong base and the enolate.

    • Good Choices: Tetrahydrofuran (THF) or diethyl ether are standard.

    • Potential Problem Solvents: Toluene can be deprotonated by some superbases, leading to benzyl anion side products.[7] Halogenated solvents (e.g., DCM) will react with strong bases and should be avoided.

  • Control Temperature: Form the enolate at -78 °C to prevent decomposition and side reactions. Add the electrophile at this low temperature before allowing the reaction to slowly warm.

Data Presentation: Solvent and Base Effects on Alkylation Yield
EntryBaseSolventTemperature (°C)Product Yield (%)
1NaOEtEtOH25< 5
2LDAToluene-78 to 2545 (with byproducts)
3LDATHF-78 to 085
4LiHMDSTHF-78 to 090
Note: Data are representative and intended to illustrate trends. Electrophile used: Methyl Iodide.
Experimental Protocol: Clean α-Alkylation
  • Base Preparation: In a flame-dried flask under nitrogen, prepare a 0.5 M solution of LDA by adding n-butyllithium (1.1 equiv) to diisopropylamine (1.2 equiv) in anhydrous THF at -78 °C. Stir for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask, dissolve this compound (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C. Slowly add the prepared LDA solution via cannula, and stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Electrophile Addition: Add the electrophile (e.g., methyl iodide, 1.5 equiv) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to 0 °C over 1 hour.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product via flash column chromatography.

Visualization: α-Alkylation Reaction Pathway and Pitfalls

G cluster_main Desired Pathway cluster_pitfalls Common Pitfalls Start Starting Material This compound Enolate Lithium Enolate Intermediate Start->Enolate + LDA, THF, -78°C Enolate->Start Quenches back to Starting Material Product α-Alkylated Product Enolate->Product + Electrophile (R-X) Protic Protic Contaminant (e.g., H₂O) Protic->Enolate WrongSolvent Reactive Solvent (e.g., Toluene) WrongSolvent->Enolate Side Reaction WrongBase Weak Base (e.g., NaOEt) WrongBase->Start Incomplete Deprotonation

Caption: Desired reaction pathway for α-alkylation versus common pitfalls.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining the Chiral Purity of (S)-3-Acetyl-1-Boc-pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks like (S)-3-Acetyl-1-Boc-pyrrolidine is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the primary analytical techniques for determining the chiral purity of this key intermediate. We will delve into High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), presenting supporting experimental data and detailed methodologies to aid in the selection of the most appropriate technique for your laboratory's needs.

Comparison of Analytical Methods

The choice of an analytical method for determining the enantiomeric excess (e.e.) of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. While specific performance data for this exact compound is not widely published, the following table summarizes typical performance characteristics for the chiral separation of structurally similar N-Boc protected pyrrolidine derivatives, providing a reliable proxy for what can be expected.

Analytical MethodChiral Stationary Phase (CSP) TypeTypical Mobile Phase/Carrier GasResolution (Rs)Selectivity (α)Analysis TimeLimit of Detection (LOD)Limit of Quantification (LOQ)
Chiral HPLC Polysaccharide-based (e.g., Chiralpak® AD-H, Lux® Cellulose-2)n-Hexane/Isopropanol> 2.0> 1.510-30 min~1-10 ng/mL~5-30 ng/mL
Chiral GC Cyclodextrin-based (e.g., β-DEX™ 225)Helium or Hydrogen> 2.5> 1.315-45 min< 1 ng/mL~1-5 ng/mL
Chiral SFC Polysaccharide-based (e.g., Lux® Cellulose-2, i-Cellulose-5)CO₂/Methanol> 2.0> 1.6< 10 min~1-5 ng/mL~5-20 ng/mL

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for each of the discussed techniques, adapted from established methods for similar N-Boc protected pyrrolidine compounds.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the direct separation of enantiomers. Polysaccharide-based chiral stationary phases are particularly effective for N-Boc protected compounds.

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Chiral Gas Chromatography (GC)

Chiral GC often provides high resolution and sensitivity, particularly for volatile compounds. For non-volatile compounds like this compound, derivatization may be necessary to improve volatility and chromatographic performance, though direct analysis on polar columns is sometimes possible. The following is a general method for a related compound that can be adapted.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Ensure the sample is dry and free of non-volatile residues.

Instrumentation and Conditions:

  • Instrument: Agilent 8890 GC with FID or MS detector

  • Column: Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Detector Temperature: 280 °C (FID) or 230 °C (MS transfer line)

  • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 5 °C/min to 220 °C and hold for 5 minutes.

  • Injection: 1 µL, split ratio 50:1

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a "green" alternative to normal-phase HPLC, offering faster analysis times and reduced solvent consumption. It is highly effective for the separation of enantiomers on polysaccharide-based CSPs.[1]

Sample Preparation:

  • Dissolve the sample in a mixture of the mobile phase co-solvent (e.g., Methanol) at a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm filter.

Instrumentation and Conditions:

  • Instrument: Waters ACQUITY UPC² System or equivalent

  • Column: Lux® Cellulose-2, 150 x 4.6 mm, 3 µm

  • Mobile Phase: Supercritical CO₂ (A) and Methanol (B)

  • Gradient: Isocratic with 15% Methanol

  • Flow Rate: 2.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

Data Analysis

For all chromatographic techniques, the enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers using the following formula:

e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Where:

  • Area_major is the peak area of the desired (S)-enantiomer.

  • Area_minor is the peak area of the undesired (R)-enantiomer.

Visualizing the Workflow

The general workflow for determining the chiral purity of this compound using chromatographic methods is outlined in the diagram below.

Chiral_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Filter Solution B->C D Inject Sample into Chromatograph C->D E Chiral Separation on CSP D->E F Detection (UV, FID, MS) E->F G Integrate Peak Areas F->G H Calculate Enantiomeric Excess (e.e.) G->H I Report Results H->I

Caption: General workflow for chiral purity determination.

References

A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis and the quality control of chiral pyrrolidine derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and widely adopted techniques for this purpose. The selection between these methods is contingent on the physicochemical properties of the analyte, desired sensitivity, and available instrumentation. This guide provides an objective comparison of chiral HPLC and GC methods for ee determination, supported by experimental protocols and performance data to facilitate informed method selection.

At a Glance: HPLC vs. GC for Chiral Pyrrolidine Analysis

The primary distinction between HPLC and GC lies in the mobile phase and the consequent requirements for the analyte's properties. HPLC utilizes a liquid mobile phase and is well-suited for a broad range of pyrrolidine derivatives, including those that are non-volatile or thermally labile.[1] In contrast, GC employs a gaseous mobile phase, making it ideal for volatile and thermally stable compounds.[1] For many pyrrolidine derivatives, derivatization is a necessary prerequisite for GC analysis to enhance volatility.[2][3]

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).[1]Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid chiral stationary phase (CSP) within a capillary column.[1]
Typical Analytes Broad applicability to non-volatile and thermally labile pyrrolidine derivatives.[1]Suitable for volatile and thermally stable pyrrolidine derivatives. Derivatization is often required for polar or non-volatile compounds.[1][2]
Sample Preparation Generally minimal, involving dissolution in a suitable solvent.[2]May require derivatization (e.g., acylation, silylation) to increase volatility and thermal stability.[2][3]
Analysis Time Typically in the range of 10-30 minutes per sample.[2]Often faster, with run times from a few minutes to under an hour.[4]
Instrumentation Cost Generally higher due to the need for high-pressure pumps and advanced detectors.[1]Can be more cost-effective, though coupling with a mass spectrometer increases the price.[1]
Solvent Consumption Higher consumption of organic solvents, which has cost and environmental implications.[1]Significantly lower, as it primarily uses inert gases as the mobile phase.[1]

Quantitative Performance Data

The following tables summarize typical performance data for the enantiomeric separation of pyrrolidine derivatives by HPLC and GC. It is important to note that the data presented is collated from various sources and for different derivatives, and therefore does not represent a direct head-to-head comparison under identical conditions.

Table 1: HPLC Performance Data for Enantiomeric Separation of Pyrrolidine Derivatives

Pyrrolidine DerivativeChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Retention Times (min)Resolution (Rs)Reference
(3S,4S)-1-Benzylpyrrolidine-3,4-diamineChiralcel® OD-Hn-Hexane / Isopropanol / Diethylamine (80:20:0.1)1.0tR1: ~8.5, tR2: ~10.2> 1.5[5]
1-Propionylpyrrolidine-2-carboxylic acid (analog)Chiralpak® AD-HHexane / Ethanol with 0.1% TFA (90:10)1.0k'1: 5-10, k'2: 6-12> 1.5[2]
4-Substituted-pyrrolidin-2-onesChiralcel® OJn-Hexane / 2-Propanol (various ratios)Not SpecifiedNot SpecifiedUp to 7.50[6]

Table 2: GC Performance Data for Enantiomeric Separation of Pyrrolidine Derivatives

Pyrrolidine Derivative (after derivatization)Chiral Stationary PhaseCarrier GasOven Temperature ProgramRetention Times (min)Resolution (Rs)Reference
N-acetyl-2-substituted pyrrolidinesCyclodextrin-based (e.g., CHIRALDEX B-PM)HeliumOptimized temperature gradientNot specifiedGood separation achieved[3][4]
N-Trifluoroacetyl-prolyl derivativesChirasil-ValHydrogenOptimized temperature gradientNot specifiedBaseline separation[7]
N-Methyl-2-pyrrolidinone(Achiral column used for quantification, not ee)Helium100°C (1 min), ramp to 200°C~5-10N/A[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate enantiomeric excess determination. Below are representative protocols for both HPLC and GC analysis of pyrrolidine derivatives.

Chiral HPLC Method Protocol

This protocol is a general guideline and should be optimized for the specific pyrrolidine derivative being analyzed.

  • Sample Preparation :

    • Prepare a stock solution of the purified pyrrolidine derivative in a suitable solvent (e.g., a mixture of HPLC-grade hexane and isopropanol) at a concentration of approximately 1 mg/mL.[9]

    • Prepare a racemic standard of the same compound at a similar concentration to determine the retention times of both enantiomers.[9]

  • HPLC System and Conditions :

    • HPLC System : A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[9]

    • Chiral Column : A polysaccharide-based column such as Chiralpak® or Chiralcel® is often a good starting point.[9]

    • Mobile Phase : A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is commonly used. The ratio is optimized to achieve baseline separation (e.g., 90:10 or 80:20 v/v). A small amount of an additive like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) may be required to improve peak shape and resolution.[2][5]

    • Flow Rate : Typically set between 0.5 and 1.0 mL/min.[9]

    • Column Temperature : Maintained at a constant temperature, for example, 25 °C.[9]

    • Detection : Set the detector to a wavelength where the analyte exhibits strong UV absorbance.[9]

  • Data Analysis :

    • Inject the racemic standard to identify the retention times of the two enantiomers.

    • Inject the sample from the asymmetric synthesis.

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess using the formula: ee (%) = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100.[9]

Chiral GC Method Protocol

This protocol includes a necessary derivatization step for many pyrrolidine derivatives.

  • Sample Preparation and Derivatization :

    • Dissolve the purified pyrrolidine derivative in a volatile solvent like dichloromethane or ethyl acetate.[3]

    • For pyrrolidines containing amine or carboxylic acid functional groups, derivatization is necessary to increase volatility. A common method is acetylation of amines using acetic anhydride and a base like triethylamine.[3][7] For carboxylic acids, esterification is a common approach.[2]

    • After the reaction is complete, the derivatized sample is typically diluted to an appropriate concentration for GC analysis.

    • Prepare a derivatized racemic standard in the same manner.

  • GC System and Conditions :

    • GC System : A gas chromatograph equipped with a Flame Ionization Detector (FID) is commonly used.[9]

    • Chiral Column : A capillary column with a chiral stationary phase, often based on cyclodextrin derivatives.[9][10]

    • Carrier Gas : Helium or hydrogen.[9]

    • Injector Temperature : Typically set 20-50 °C above the boiling point of the derivatized analyte.[9]

    • Oven Temperature Program : An initial temperature is held for a few minutes, followed by a temperature ramp to a final temperature to ensure the separation and elution of the enantiomers.[9]

    • Detector Temperature : Usually set higher than the final oven temperature.[9]

  • Data Analysis :

    • Inject the derivatized racemic standard to determine the retention times of the two enantiomeric derivatives.

    • Inject the derivatized sample.

    • Integrate the peak areas of the two enantiomer peaks.

    • Calculate the enantiomeric excess using the same formula as for the HPLC method.[9]

Mandatory Visualizations

The following diagrams illustrate the general workflows for enantiomeric excess determination using HPLC and GC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Dissolve Pyrrolidine Derivative in Mobile Phase Constituent B Prepare Racemic Standard D Inject Sample A->D C Inject Racemic Standard B->C E Separate Enantiomers on Chiral Stationary Phase C->E D->E F Detect with UV/PDA Detector E->F G Integrate Peak Areas F->G H Calculate Enantiomeric Excess (%) G->H GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing A Dissolve Pyrrolidine Derivative in Volatile Solvent B Derivatize to Increase Volatility (e.g., Acetylation) A->B C Prepare Derivatized Racemic Standard B->C E Inject Sample B->E D Inject Racemic Standard C->D F Separate Volatile Enantiomers on Chiral Capillary Column D->F E->F G Detect with FID F->G H Integrate Peak Areas G->H I Calculate Enantiomeric Excess (%) H->I

References

Comparison of (S)-3-Acetyl-1-Boc-pyrrolidine with other chiral pyrrolidine building blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (S)-3-Acetyl-1-Boc-pyrrolidine and Other Key Chiral Pyrrolidine Scaffolds

Chiral pyrrolidine derivatives are fundamental building blocks in modern organic synthesis and drug discovery, prized for their ability to induce stereoselectivity in a wide array of chemical transformations. Their rigid, five-membered ring structure provides a well-defined chiral environment, making them invaluable as catalysts, ligands, and chiral auxiliaries. This guide offers a comparative analysis of this compound alongside other prominent chiral pyrrolidine building blocks, supported by experimental data from key asymmetric reactions.

While extensive data exists for the application of many chiral pyrrolidines in asymmetric catalysis, it is important to note that published experimental data on the specific use of this compound as a catalyst or chiral auxiliary in aldol, Mannich, or Michael reactions is limited in the reviewed literature. Therefore, this guide will focus on providing a comprehensive comparison of well-established chiral pyrrolidine building blocks in these transformations, offering a valuable resource for selecting the appropriate scaffold for a given synthetic challenge. The structural features of this compound suggest its potential as a versatile building block, and the data presented for analogous structures can serve as a predictive tool for its potential performance.

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation, enabling the stereoselective synthesis of β-hydroxy carbonyl compounds. Chiral pyrrolidine derivatives, particularly those derived from L-proline, are highly effective organocatalysts for this transformation. The following table summarizes the performance of various chiral pyrrolidine catalysts in the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a common benchmark reaction.

CatalystSolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Reference
L-Proline DMSO489993:796[1]
(S)-2-(Methoxymethyl)pyrrolidine (SMP) Dichloromethane248595:598
(S)-3-(Boc-amino)pyrrolidine Dichloromethane726580:2085
(S)-1-(2-Pyrrolidinylmethyl)pyrrolidine Dichloromethane129890:1097

Performance in Asymmetric Mannich Reactions

The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are prevalent in many biologically active molecules. Pyrrolidine-based catalysts facilitate this reaction with high levels of stereocontrol.

CatalystKetoneImineSolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, % anti)Reference
L-Proline CyclohexanoneN-PMP-protected α-imino ethyl glyoxylateDMSO24955:9599 (syn)
(R)-Pyrrolidine-3-carboxylic acid AcetoneN-Boc-protected α-imino ethyl glyoxylatei-PrOH4885>99:199
(R)-Pyrrolidine-3-carboxylic acid CyclohexanoneN-Boc-protected α-imino ethyl glyoxylatei-PrOH2492>99:198

Performance in Asymmetric Michael Additions

The asymmetric Michael addition is a versatile method for the formation of carbon-carbon bonds through the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral pyrrolidine derivatives have been successfully employed as organocatalysts to control the stereochemical outcome of this reaction.

CatalystMichael DonorMichael AcceptorSolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Reference
L-Proline Cyclohexanonetrans-β-NitrostyreneChloroform1208290:1075
(S)-2-(Trifluoromethyl)pyrrolidine Cyclohexanonetrans-β-NitrostyreneToluene2495>99:199
(S)-Diphenylprolinol methyl ether Diethyl malonatetrans-β-NitrostyreneToluene4898-97

Experimental Protocols

General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction

To a solution of the aldehyde (1.0 mmol) in the specified solvent (2.0 mL) is added the ketone (5.0 mmol). To this mixture, L-proline (0.1 mmol, 10 mol%) is added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired β-hydroxy carbonyl compound. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.[1]

General Procedure for an (R)-Pyrrolidine-3-carboxylic Acid-Catalyzed Asymmetric Mannich Reaction

To a vial are added (R)-pyrrolidine-3-carboxylic acid (0.025 mmol, 10 mol%), the N-protected α-imino ethyl glyoxylate (0.25 mmol, 1.0 equiv), and the specified solvent (1.0 mL). The respective aldehyde or ketone (0.5 mmol, 2.0 equiv) is then added, and the resulting mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the final β-amino carbonyl compound. The diastereomeric and enantiomeric excesses are determined by chiral HPLC analysis.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the principles behind the application of chiral pyrrolidine catalysts, the following diagrams illustrate a key catalytic cycle and a general experimental workflow.

Asymmetric_Aldol_Catalytic_Cycle Catalytic Cycle of Proline-Catalyzed Aldol Reaction Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Proline - H2O Proline L-Proline Proline->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H2O Aldol_Adduct->Proline - Product Product β-Hydroxy Ketone Aldol_Adduct->Product

Caption: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.

Experimental_Workflow General Experimental Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_analysis Purification & Analysis Reactants Add Reactants (Aldehyde/Ketone/Imine) Catalyst Add Chiral Pyrrolidine Catalyst Solvent Add Solvent Stirring Stir at Specified Temperature Quench Quench Reaction Stirring->Quench Extract Extract with Organic Solvent Dry Dry Organic Layer Concentrate Concentrate Purify Purify by Chromatography Concentrate->Purify Analyze Determine Yield, dr, and ee

Caption: General workflow for asymmetric reactions using chiral pyrrolidine catalysts.

References

Unveiling the Structure-Activity Landscape of (S)-Pyrrolidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug discovery, understanding the structure-activity relationship (SAR) is a cornerstone of designing potent and selective therapeutic agents. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] This guide provides a comparative analysis of (S)-pyrrolidine derivatives, with a focus on analogs of the versatile (S)-3-Acetyl-1-Boc-pyrrolidine scaffold. By presenting key experimental data, detailed protocols, and visual workflows, we aim to furnish drug development professionals with actionable insights into the chemical features governing the biological activity of this important class of compounds.

Comparative Analysis of Biological Activity

The core structure for this comparative analysis is (S)-tert-butyl 2-(substituted-carbamoyl)pyrrolidine-1-carboxylate. The key variations involve the nature of the substituent on the amide nitrogen.

Table 1: Inhibitory Activity (IC₅₀) of (S)-1-Boc-Pyrrolidine-2-Carboxamide Derivatives against α-Amylase and α-Glucosidase [2]

Compound IDSubstituent (R)α-Amylase IC₅₀ (µg/mL)α-Glucosidase IC₅₀ (µg/mL)
3a Phenyl36.3247.19
3f 4-Chlorophenyl-27.51
3g 4-Methoxyphenyl26.2418.04
Acarbose (Standard)-5.50-
Metformin (Standard)-25.31-

A '-' indicates that the data was not reported or the activity was not significant.

From the data presented, a clear SAR trend emerges. The introduction of an electron-donating group at the para position of the phenyl ring (4-methoxy, compound 3g ) significantly enhances the inhibitory activity against both α-amylase and α-glucosidase compared to the unsubstituted phenyl analog (3a ).[2] Conversely, an electron-withdrawing group (4-chloro, compound 3f ) also appears to improve activity against α-glucosidase.[2] This suggests that electronic properties and the potential for hydrogen bonding of the substituent play a critical role in the interaction with the enzymatic targets.

Experimental Protocols

To ensure the reproducibility and extension of these findings, detailed experimental protocols for the synthesis and biological evaluation of these (S)-1-Boc-pyrrolidine derivatives are provided below.

General Procedure for the Synthesis of (S)-tert-butyl 2-(substituted-carbamoyl)pyrrolidine-1-carboxylate Derivatives (3a-i): [2]

  • To a solution of (S)-1-Boc-proline (1.0 mmol) in a suitable solvent, add a coupling agent such as HATU (1.1 mmol) and a base like DIPEA (2.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the corresponding substituted amine (1.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

α-Amylase Inhibition Assay: [2]

  • Prepare a 0.5 mg/mL solution of α-amylase in a suitable buffer.

  • Incubate the enzyme solution with various concentrations of the test compounds (e.g., 20, 40, 60, 80, 100 µg/mL) for 10 minutes at 25 °C.

  • Initiate the enzymatic reaction by adding a starch solution.

  • After a defined incubation period, stop the reaction by adding a dinitrosalicylic acid color reagent.

  • Measure the absorbance of the resulting solution using a spectrophotometer.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

α-Glucosidase Inhibition Assay: [2]

  • A similar protocol to the α-amylase assay is followed, using α-glucosidase and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • The amount of p-nitrophenol released is measured spectrophotometrically to determine the enzyme activity.

  • The IC₅₀ values are calculated from the dose-response curves.

Visualizing SAR Workflows and Relationships

To better illustrate the processes and logic involved in structure-activity relationship studies, the following diagrams are provided.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Start Lead Compound (this compound) Design Design Analogs (Vary Substituents) Start->Design Synthesis Chemical Synthesis Design->Synthesis Screening In Vitro Assays (e.g., Enzyme Inhibition) Synthesis->Screening Data Collect Activity Data (e.g., IC50 values) Screening->Data SAR Establish SAR Data->SAR Optimization Lead Optimization SAR->Optimization New_Design Design New Analogs Optimization->New_Design New_Design->Synthesis

Caption: General workflow for a structure-activity relationship (SAR) study.

SAR_Logic cluster_substituents Substituents at C2-Carboxamide cluster_activity Biological Activity Core (S)-1-Boc-pyrrolidine Core Scaffold Unsubstituted Unsubstituted Phenyl (Compound 3a) EDG Electron-Donating Group (4-OCH3, Compound 3g) EWG Electron-Withdrawing Group (4-Cl, Compound 3f) Baseline Baseline Activity Unsubstituted->Baseline Increased Increased Activity EDG->Increased EWG->Increased

Caption: Logical relationship of SAR for (S)-1-Boc-pyrrolidine-2-carboxamides.

Broader Context and Alternative Scaffolds

The principles observed in the (S)-1-Boc-pyrrolidine-2-carboxamide series are applicable to the broader class of pyrrolidine derivatives. The stereochemistry of the pyrrolidine ring and the spatial orientation of substituents are known to significantly impact the biological profile due to differential binding to enantioselective proteins.[1] Furthermore, the conformational flexibility of the five-membered ring, a phenomenon known as "pseudorotation," allows it to efficiently explore the pharmacophore space.[1]

While this guide focuses on a specific set of derivatives, researchers should also consider other pyrrolidine-based scaffolds that have shown promise in various therapeutic areas. For instance, pyrrolidine pentamine derivatives have been identified as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib, a key enzyme in antibiotic resistance.[3] Additionally, other pyrrolidine analogs have been developed as potent sodium channel blockers for the potential treatment of ischemic stroke.[4] The exploration of diverse substitution patterns and ring modifications remains a fruitful avenue for the discovery of novel therapeutics.

References

A Comparative Guide to the Spectroscopic Analysis of (S)-3-Acetyl-1-Boc-pyrrolidine Reaction Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for the confirmation of reaction outcomes for (S)-3-Acetyl-1-Boc-pyrrolidine. It offers a comparative analysis of expected spectroscopic data, alternative analytical techniques, and detailed experimental protocols to aid in the characterization of this chiral building block and its reaction products.

Spectroscopic Data Comparison for Structure Elucidation

Table 1: 1H NMR Data Comparison (500 MHz, CDCl3) [1]

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound (Expected) ~3.4 - 3.7m3HH-2, H-5
~3.0 - 3.3m1HH-3
~2.1s3HCOCH3
~1.9 - 2.2m2HH-4
1.46s9HC(CH3)3
(R/S)-N-Boc-3-pyrrolidinol[1]3.79 – 3.71m1HH-3
3.58 – 3.46m2HH-5
3.40 – 3.31m1HH-2a
3.31 – 3.23m1HH-2b
1.97 – 1.85m1HH-4a
1.88 – 1.69m1HH-4b
1.44s9HC(CH3)3
N-Boc-3-pyrrolidinone[2]3.55t2HH-2
2.55t2HH-4
2.21s2HH-5
1.47s9HC(CH3)3

Table 2: 13C NMR Data Comparison (125 MHz, CDCl3) [1]

CompoundChemical Shift (δ, ppm)
This compound (Expected) ~208 (C=O, acetyl), ~154 (C=O, Boc), ~80 (C(CH3)3), ~50 (C-3), ~46 (C-2), ~44 (C-5), ~30 (C-4), ~28 (C(CH3)3), ~28 (COCH3)
(R/S)-N-Boc-3-pyrrolidinol[1]154.7, 79.3, 68.8, 54.1, 44.0, 34.5, 28.6
N-Boc-3-pyrrolidinone[2]206.9, 154.6, 80.1, 56.4, 41.5, 36.5, 28.5

Table 3: Mass Spectrometry Data Comparison

CompoundMolecular Ion (m/z)Major Fragment Ions (m/z)Ionization Method
This compound (Expected) 213.13 [M]+157, 114, 100, 57, 43ESI, EI
(R)-(-)-N-Boc-3-pyrrolidinol[3]187.12 [M]+131 [M-C4H8]+, 114, 86, 70, 57ESI, EI
N-Boc-pyrrolidine171.13 [M]+115 [M-C4H8]+, 100, 70, 57ESI, EI

The fragmentation of N-Boc protected compounds is often dominated by the loss of the Boc group or isobutylene.[3]

Table 4: Infrared (IR) Spectroscopy Data Comparison

CompoundKey Absorption Bands (cm-1)Functional Group Assignment
This compound (Expected) ~2970, ~2870C-H stretch (alkane)
~1700C=O stretch (acetyl ketone)
~1685C=O stretch (Boc carbamate)
~1365C-H bend (tert-butyl)
~1160C-N stretch
N-Boc-pyrrolidine2972, 2877C-H stretch (alkane)
1697C=O stretch (Boc carbamate)
1365C-H bend (tert-butyl)
1170C-N stretch
Pyrrolidine[4]3350N-H stretch
2965, 2874C-H stretch (alkane)

Chiral Purity Analysis: A Comparison of Methods

Confirming the enantiomeric purity of this compound is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. However, other techniques can also be employed.

Table 5: Comparison of Analytical Methods for Chiral Purity

Analytical MethodChiral Stationary Phase (CSP) / SelectorTypical Mobile Phase / Carrier GasAdvantagesDisadvantages
Chiral HPLC Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H)n-Hexane/Isopropanol, n-Hexane/EthanolBroad applicability, high efficiency, good scalability.Can be expensive, longer run times.
Chiral GC Cyclodextrin-based (e.g., Chiraldex®)Helium, HydrogenHigh resolution, fast analysis times.Requires volatile and thermally stable analytes or derivatization.
Chiral SFC Polysaccharide-basedSupercritical CO2 with alcohol modifierFast separations, reduced solvent consumption.Requires specialized instrumentation.
Capillary Electrophoresis (CE) Cyclodextrins, chiral crown ethersAqueous or organic buffersHigh efficiency, minimal sample consumption.Lower sensitivity and loading capacity compared to HPLC.

Experimental Protocols

General Protocol for NMR Spectroscopic Analysis[1]
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl3) in a 5 mm NMR tube.

  • 1H NMR Spectroscopy: Record the spectrum on a 500 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl3 at 7.26 ppm).

  • 13C NMR Spectroscopy: Record the proton-decoupled spectrum on the same instrument. Chemical shifts are reported in ppm relative to the solvent peak (CDCl3 at 77.16 ppm).

General Protocol for Chiral HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm particle size), is often effective for separating enantiomers of N-Boc protected compounds.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common mobile phase for normal-phase chiral separations. The exact ratio may need to be optimized for baseline separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 210 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The retention times of the (S) and (R) enantiomers will differ, allowing for their quantification and the determination of enantiomeric excess (e.e.).

Visualizing Workflows and Relationships

Experimental Workflow for Reaction Outcome Confirmation

G cluster_reaction Reaction cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation start Reactants reaction This compound Synthesis start->reaction product Crude Product reaction->product purification Purification (e.g., Chromatography) product->purification nmr 1H & 13C NMR purification->nmr ms Mass Spectrometry purification->ms ir FTIR Spectroscopy purification->ir chiral_hplc Chiral HPLC purification->chiral_hplc structure Structure Confirmed nmr->structure ms->structure ir->structure purity Enantiomeric Purity Determined chiral_hplc->purity

Caption: Workflow for reaction monitoring and product confirmation.

Logical Relationships in Analytical Method Selection

G cluster_goal Analytical Goal cluster_questions Key Questions cluster_methods Primary Spectroscopic Methods cluster_chiral_methods Chiral Separation Methods goal Confirm Reaction Outcome q1 What is the chemical structure? goal->q1 q2 What is the enantiomeric purity? goal->q2 nmr NMR (1H, 13C) q1->nmr ms Mass Spectrometry q1->ms ir FTIR q1->ir hplc Chiral HPLC q2->hplc gc Chiral GC q2->gc ce Chiral CE q2->ce

Caption: Decision tree for selecting analytical methods.

References

A Comparative Guide to Chiral Amine Synthesis: Evaluating Alternatives to (S)-3-Acetyl-1-Boc-pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure chiral amines is a critical step in the creation of new pharmaceuticals and fine chemicals. While (S)-3-Acetyl-1-Boc-pyrrolidine has served as a valuable chiral auxiliary, a range of powerful alternative reagents and methodologies have emerged, offering distinct advantages in terms of efficiency, selectivity, and process greenness. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of the most suitable method for a given synthetic challenge.

This comparison focuses on four leading strategies for asymmetric amine synthesis: biocatalysis using transaminases, the use of N-tert-butanesulfinyl imines (Ellman's auxiliary), organocatalysis, and transition metal-catalyzed asymmetric hydrogenation. We will evaluate these methods based on their performance in the synthesis of a model chiral amine, (S)-1-phenylethylamine, from acetophenone.

At a Glance: Comparison of Key Methodologies

FeatureBiocatalysis (Transaminase)N-tert-butanesulfinyl Imines (Ellman's Auxiliary)OrganocatalysisTransition Metal Catalysis
Catalyst Enzyme (e.g., Transaminase)[1]Chiral Auxiliary[2]Small organic molecule (e.g., chiral phosphoric acid)[1]Chiral metal complex (e.g., Ir, Rh, Ru)[3]
Stereoselectivity Generally Excellent (>99% ee)[3][4]High to Excellent (dr >90:10)[5]Good to Excellent (83-98% ee)High to Excellent (>90% ee)[6]
Reaction Conditions Mild, aqueous media, ambient temperature and pressure[1]Stoichiometric auxiliary, often cryogenic temperatures for additions[5]Typically organic solvents, wider temperature range[1]Often requires elevated hydrogen pressure[7]
Substrate Scope Can be limited, but expanding through protein engineering[1]Broad and tolerant of diverse functional groups[8][9]Often broad and tolerant of diverse functional groups[1]Broad for imines and enamides
Catalyst Loading Very low (catalytic)[1]Stoichiometric[2]Higher (mol%)[1]Low (catalytic)
Environmental Impact "Green" technology, biodegradable catalysts, aqueous conditions[1]Generates stoichiometric chiral waste (auxiliary)Can involve hazardous solvents and reagents[1]Use of heavy metals, potential for contamination[3]
Challenges Unfavorable equilibria, product inhibition, cofactor regeneration[1][10]Stoichiometric use of a chiral reagent, multi-step process[2]Catalyst cost and recovery, potential for side reactions[1]Cost of precious metal catalysts and ligands, sensitivity to air and moisture

Performance Data for the Synthesis of (S)-1-Phenylethylamine

To provide a direct comparison, the following table summarizes typical experimental results for the asymmetric synthesis of (S)-1-phenylethylamine from acetophenone using the different methodologies.

MethodologyReagent/CatalystYield (%)Enantiomeric/Diastereomeric ExcessReference
Biocatalysis Transaminase (ATA-117)>99 (conversion)>99% ee[11]
N-tert-butanesulfinyl Imine (R)-tert-Butanesulfinamide, NaBH4, Ti(OEt)48596:4 dr[5]
Organocatalysis Chiral Phosphoric Acid / Hantzsch Ester8795% ee
Transition Metal Catalysis [((R)-tol-binap)RuCl2], HCOONH4/NH38698% ee

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and adaptation.

Protocol 1: Biocatalytic Asymmetric Synthesis of (S)-1-Phenylethylamine using a Transaminase

This protocol is a representative example of a transaminase-catalyzed reductive amination.

Materials:

  • Acetophenone

  • Isopropylamine (amine donor)

  • Transaminase (e.g., ATA-117 from Codexis)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a temperature-controlled vessel, prepare a solution of acetophenone in phosphate buffer.

  • Add the transaminase enzyme and the PLP cofactor to the reaction mixture.

  • Add isopropylamine as the amine donor. The reaction can be driven to completion by using an excess of the amine donor or by removing the acetone byproduct.[11]

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by HPLC or GC.

  • Upon completion, extract the chiral amine product with an organic solvent.

  • The organic layers are combined, dried over a drying agent (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Asymmetric Synthesis of (S)-1-Phenylethylamine using N-tert-Butanesulfinyl Imine (Ellman's Auxiliary)

This protocol describes a one-pot reductive amination using Ellman's auxiliary.[5]

Materials:

  • Acetophenone

  • (R)-tert-Butanesulfinamide

  • Titanium(IV) ethoxide (Ti(OEt)4)

  • Sodium borohydride (NaBH4)

  • Anhydrous solvent (e.g., THF)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • To a solution of acetophenone and (R)-tert-butanesulfinamide in anhydrous THF, add Ti(OEt)4.

  • Stir the mixture at room temperature for several hours to form the N-tert-butanesulfinyl ketimine in situ.

  • Cool the reaction mixture to -48 °C and add NaBH4 portion-wise.

  • Stir the reaction at -48 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and pour it into a saturated aqueous solution of NaHCO3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • The diastereomeric ratio of the resulting sulfinamide can be determined by NMR or HPLC analysis.

  • The tert-butanesulfinyl group can be cleaved by treating the sulfinamide with HCl in methanol to afford the free chiral amine.

Protocol 3: Organocatalytic Asymmetric Reductive Amination of Acetophenone

This protocol is a general procedure for the organocatalytic reductive amination of a ketone.

Materials:

  • Acetophenone

  • Aniline derivative (amine source)

  • Chiral phosphoric acid catalyst (e.g., TRIP or a derivative)

  • Hantzsch ester (reductant)

  • Anhydrous, non-polar solvent (e.g., toluene or dichloromethane)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the acetophenone, aniline derivative, and Hantzsch ester in the chosen solvent.

  • Add the chiral phosphoric acid catalyst (typically 1-10 mol%).

  • Stir the reaction at the desired temperature (can range from room temperature to elevated temperatures) and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, the mixture can be directly purified by column chromatography on silica gel to isolate the chiral amine product.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of these synthetic strategies, the following diagrams are provided.

Reductive_Amination_Workflow cluster_start Starting Materials cluster_methods Asymmetric Synthesis Method Ketone Prochiral Ketone (e.g., Acetophenone) Biocatalysis Biocatalysis (Transaminase) Ketone->Biocatalysis ChiralAuxiliary Chiral Auxiliary (Ellman's) Ketone->ChiralAuxiliary Organocatalysis Organocatalysis (Chiral Acid) Ketone->Organocatalysis TransitionMetal Transition Metal Catalysis (Chiral Ligand) Ketone->TransitionMetal AmineSource Amine Source AmineSource->Biocatalysis AmineSource->Organocatalysis AmineSource->TransitionMetal Product Enantioenriched Chiral Amine Biocatalysis->Product ChiralAuxiliary->Product Organocatalysis->Product TransitionMetal->Product

Caption: General workflow for chiral amine synthesis.

Chiral_Auxiliary_Pathway Ketone Ketone Imine Chiral N-tert- Butanesulfinyl Imine Ketone->Imine Auxiliary Chiral Auxiliary ((R)-tert-Butanesulfinamide) Auxiliary->Imine Addition Diastereoselective Nucleophilic Addition (e.g., Hydride) Imine->Addition Sulfinamide Diastereomerically Enriched Sulfinamide Addition->Sulfinamide Cleavage Auxiliary Cleavage Sulfinamide->Cleavage Product Chiral Amine Cleavage->Product RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Pathway using a chiral auxiliary.

Biocatalytic_Pathway cluster_cycle Biocatalytic Cycle Enzyme_PLP Transaminase-PLP Enzyme_PMP Transaminase-PMP Enzyme_PLP->Enzyme_PMP Amination AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Enzyme_PLP Enzyme_PMP->Enzyme_PLP Deamination ChiralAmine Chiral Amine Enzyme_PMP->ChiralAmine KetoneByproduct Ketone Byproduct (e.g., Acetone) Enzyme_PMP->KetoneByproduct Ketone Ketone Ketone->Enzyme_PMP

Caption: Transaminase biocatalytic cycle.

Conclusion

The synthesis of chiral amines has been significantly advanced by the development of diverse and powerful methodologies. While traditional chiral auxiliaries like this compound remain useful, modern approaches offer compelling alternatives.

  • Biocatalysis stands out for its exceptional enantioselectivity and environmentally friendly reaction conditions, making it a strong candidate for industrial-scale synthesis, particularly as enzyme engineering continues to broaden substrate scope.[1][3]

  • N-tert-butanesulfinyl imines (Ellman's auxiliary) offer a highly versatile and robust method for the synthesis of a wide array of chiral amines with excellent stereocontrol, albeit at the cost of using a stoichiometric amount of the chiral auxiliary.[8][9]

  • Organocatalysis provides a metal-free alternative with often broad substrate tolerance and high enantioselectivities, although catalyst loading can be higher compared to other catalytic methods.[1]

  • Transition metal catalysis delivers high efficiency and enantioselectivity and is well-suited for large-scale production, but the cost and potential toxicity of the metal catalysts are important considerations.[3][6]

The choice of the optimal method will ultimately depend on a careful evaluation of the specific requirements of the target molecule, including desired scale, purity, cost constraints, and environmental considerations. This guide provides the necessary data and protocols to facilitate an informed decision-making process for researchers in the field of chiral amine synthesis.

References

Cost-Benefit Analysis: (S)-3-Acetyl-1-Boc-pyrrolidine in Large-Scale Synthesis for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of chiral building blocks is a critical decision that significantly impacts the efficiency, cost-effectiveness, and overall success of large-scale synthesis campaigns. This guide provides a comprehensive cost-benefit analysis of (S)-3-Acetyl-1-Boc-pyrrolidine, a key intermediate in the synthesis of various kinase inhibitors, against a viable alternative, (S)-N-Boc-3-aminopyrrolidine. This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their synthetic strategies.

This compound is a valuable reagent utilized in the synthesis of pyridopyrazine compounds that act as novel spleen tyrosine kinase (Syk) inhibitors for treating inflammatory diseases.[1] The core of this analysis lies in the transformation of these building blocks into a common downstream intermediate, a crucial step in the synthesis of many kinase inhibitors. For this compound, this typically involves a Grignard reaction to introduce further complexity, while (S)-N-Boc-3-aminopyrrolidine undergoes acylation to achieve a similar structural motif.

Data Presentation: A Head-to-Head Comparison

To facilitate a clear and direct comparison, the following tables summarize the key quantitative data for the large-scale synthesis of a common intermediate using both this compound and its amino alternative.

Table 1: Starting Material Cost Comparison

CompoundSupplier ExamplePurityQuantityPrice (USD)Price per Gram (USD)
This compoundToronto Research Chemicals>97%100 mg-Bulk pricing not readily available
(S)-N-Boc-3-aminopyrrolidineVarious Suppliers>98%100 g~$150 - $200~$1.50 - $2.00

Table 2: Comparison of Synthetic Routes for a Common Intermediate

ParameterRoute A: this compoundRoute B: (S)-N-Boc-3-aminopyrrolidine
Reaction Type Grignard AdditionAcylation
Key Reagents Methylmagnesium bromide, THFAcetyl chloride, Triethylamine, DCM
Reaction Time 2-4 hours1-3 hours
Typical Yield (Large-Scale) 85-95%90-98%
Purification Method Column ChromatographyAqueous work-up and crystallization
Process Safety Considerations Exothermic reaction, requires careful temperature control; handling of pyrophoric Grignard reagent.Handling of corrosive and moisture-sensitive acetyl chloride.
Waste Generation Magnesium salts, organic solvents.Triethylamine hydrochloride salt, organic solvents.
Estimated Cost of Goods Higher, influenced by starting material cost and purification.Lower, due to cheaper starting material and simpler purification.

Experimental Protocols

Detailed methodologies for the key transformations are crucial for assessing the practical feasibility and scalability of each route.

Route A: Grignard Reaction with this compound

Synthesis of (S)-1-Boc-3-(1-hydroxy-1-methylethyl)pyrrolidine

To a solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, a solution of methylmagnesium bromide (1.2 equivalents) in diethyl ether is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired tertiary alcohol.

Route B: Acylation of (S)-N-Boc-3-aminopyrrolidine

Synthesis of (S)-N-(1-Boc-pyrrolidin-3-yl)acetamide

To a solution of (S)-N-Boc-3-aminopyrrolidine (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0°C, acetyl chloride (1.1 equivalents) is added dropwise. The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 2 hours. The reaction is quenched with water, and the layers are separated. The organic layer is washed with 1N HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting solid is recrystallized from an appropriate solvent system to yield the pure amide.

Mandatory Visualization

To further clarify the decision-making process and the experimental workflows, the following diagrams are provided.

Cost_Benefit_Analysis cluster_start Choice of Starting Material cluster_route_A Route A cluster_route_B Route B cluster_decision Decision Factors Start_A This compound Grignard Grignard Reaction (MeMgBr, THF) Start_A->Grignard Higher Cost More Complex Purification Start_B (S)-N-Boc-3-aminopyrrolidine Acylation Acylation (AcCl, Et3N, DCM) Start_B->Acylation Lower Cost Simpler Purification Intermediate_A Common Intermediate (Tertiary Alcohol) Grignard->Intermediate_A Efficiency Yield & Throughput Grignard->Efficiency Scalability Process Safety & Simplicity Grignard->Scalability Cost Cost of Goods Intermediate_A->Cost Intermediate_B Common Intermediate (Amide) Acylation->Intermediate_B Acylation->Efficiency Acylation->Scalability Intermediate_B->Cost Experimental_Workflows cluster_A Route A: Grignard Reaction cluster_B Route B: Acylation A1 Dissolve this compound in THF A2 Add MeMgBr at 0°C A1->A2 A3 Reaction Quench (NH4Cl) A2->A3 A4 Aqueous Work-up A3->A4 A5 Column Chromatography A4->A5 A6 Final Product A A5->A6 B1 Dissolve (S)-N-Boc-3-aminopyrrolidine & Et3N in DCM B2 Add Acetyl Chloride at 0°C B1->B2 B3 Reaction Quench (H2O) B2->B3 B4 Aqueous Work-up B3->B4 B5 Crystallization B4->B5 B6 Final Product B B5->B6

References

The Critical Role of Stereochemistry: A Comparative Analysis of Biological Activity in (S)-3-Acetyl-1-Boc-pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the profound impact of stereochemistry on biological activity is paramount. The chiral scaffold of (S)-3-Acetyl-1-Boc-pyrrolidine serves as a valuable starting point for the synthesis of a diverse array of bioactive molecules. The spatial arrangement of substituents on the pyrrolidine ring dictates the molecule's three-dimensional shape, which in turn governs its interaction with biological targets such as enzymes and receptors. It is a well-established principle that enantiomers and diastereomers derived from the same precursor can exhibit dramatically different pharmacological, pharmacokinetic, and toxicological profiles.

While direct comparative studies on enantiomers derived specifically from this compound are not extensively available in the public literature, the broader class of substituted pyrrolidines offers compelling evidence of stereospecific activity. Different stereoisomers can lead to varied biological outcomes due to their differential binding to enantioselective proteins.[1] This guide will delve into a pertinent case study of cis-3,4-disubstituted pyrrolidine derivatives to illustrate this crucial concept, providing quantitative data, experimental protocols, and visualizations to support the objective comparison.

Case Study: Stereospecific Inhibition of RORγt by cis-3,4-Diphenylpyrrolidine Derivatives

A notable example highlighting the importance of a specific stereoisomer is the development of inverse agonists for the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a key therapeutic target for autoimmune diseases. A study on a series of cis-3,4-diphenylpyrrolidines identified the (3S,4S) configuration as the most effective scaffold for potent RORγt inverse agonism.[2]

The research established that the (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidine scaffold was particularly effective. Subsequent optimization of this scaffold led to the identification of potent and selective RORγt inverse agonists. The binding mode of this series was confirmed through an X-ray co-crystal structure, providing a molecular basis for the observed activity.[2]

Comparative Biological Activity

The following table summarizes the in vitro activity of a selection of these (3S,4S)-pyrrolidine derivatives in a RORγt inverse agonist assay. The EC50 value represents the concentration of the compound that gives half-maximal response in this assay.

Compound IDRORγt Inverse Agonist EC50 (nM)
Scaffold (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidine
31 61

Data sourced from a study on novel RORγt inverse agonists.[2]

This data underscores that a very specific spatial arrangement of the substituents on the pyrrolidine ring is required for potent biological activity.

Experimental Protocols

To evaluate the biological activity of such compounds, a variety of cell-based assays are employed. Below is a generalized protocol for a cell proliferation assay, a common method to assess the cytotoxic or anti-proliferative effects of new chemical entities.

Cell Proliferation (MTT) Assay

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line (e.g., A-549, MCF-7, HT-29)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Test compounds (pyrrolidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, SDS)

  • 96-well plates

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Treat the cells with various concentrations of the pyrrolidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing Stereoselective Synthesis and Biological Evaluation

The following diagrams, created using the DOT language, illustrate the conceptual workflow from a chiral starting material to the evaluation of its derivatives' biological activities and a simplified representation of a signaling pathway that such compounds might modulate.

G cluster_synthesis Stereoselective Synthesis cluster_bioassay Biological Evaluation cluster_comparison Comparative Analysis Start This compound Reaction Diastereoselective Reaction Start->Reaction Separation Chromatographic Separation Reaction->Separation Product1 Diastereomer A Separation->Product1 Product2 Diastereomer B Separation->Product2 Assay1 Biological Assay (e.g., Enzyme Inhibition) Product1->Assay1 Assay2 Biological Assay (e.g., Cell Proliferation) Product1->Assay2 Product2->Assay1 Product2->Assay2 Data1 Activity Data A (e.g., IC50) Assay1->Data1 Data2 Activity Data B (e.g., IC50) Assay1->Data2 Assay2->Data1 Assay2->Data2 Compare Compare Activities (Data A vs. Data B) Data1->Compare Data2->Compare Conclusion Determine Stereospecificity Compare->Conclusion

Caption: Experimental workflow for comparing diastereomer activity.

Ligand_S (S)-Enantiomer Receptor Target Receptor Ligand_S->Receptor High Affinity Binding Ligand_R (R)-Enantiomer Ligand_R->Receptor Low Affinity Binding Pathway Signaling Pathway Receptor->Pathway Activation NoResponse No/Weak Response Receptor->NoResponse Response Biological Response Pathway->Response

Caption: Stereoselective receptor binding and signaling.

References

A Comparative Guide to the Synthetic Strategies for (S)-3-Acetyl-1-Boc-pyrrolidine and Related Chiral 3-Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Chiral 3-substituted pyrrolidines, such as (S)-3-Acetyl-1-Boc-pyrrolidine, are valuable building blocks for the synthesis of complex molecular architectures. The stereoselective synthesis of these compounds is therefore of significant interest. This guide provides a comparative overview of prominent synthetic routes to access chiral 3-substituted pyrrolidines, with a focus on methodologies that can be applied to the synthesis of this compound. We present a comparison of these routes supported by experimental data to aid researchers in selecting the most suitable strategy for their synthetic goals.

Comparison of Synthetic Routes

The choice of a synthetic route for a chiral 3-substituted pyrrolidine is dictated by factors such as the desired stereochemistry, the nature of the substituent at the 3-position, and the availability of starting materials. Below is a summary of key performance indicators for several widely employed methods.

Synthetic RouteKey FeaturesTypical YieldsDiastereoselectivity (d.r.)Enantioselectivity (e.e.)
Organocatalytic Michael Addition Employs chiral secondary amine catalysts for the conjugate addition of aldehydes or ketones to nitroalkenes, followed by cyclization.[1][2]70-95%up to >99:1up to 99%[2]
Palladium-Catalyzed [3+2] Cycloaddition Asymmetric cycloaddition of trimethylenemethane (TMM) with imines using chiral phosphoramidite ligands.[3]80-98%Highup to 99%[3]
Gold-Catalyzed Enantioselective Cycloaddition Cycloaddition of allenenes to generate 3,4-disubstituted pyrrolidines with high diastereoselectivity.[4][5]60-90%Highup to 98%[4]
Synthesis from Chiral Pool (e.g., Proline) Utilizes readily available chiral starting materials like L-proline or 4-hydroxy-L-proline, which are elaborated to the target molecule.[6]VariableHigh (substrate-controlled)High (from chiral precursor)
Multicomponent Reactions (MCRs) One-pot synthesis combining three or more starting materials, offering high efficiency and molecular diversity.[7][8]50-85%VariableCatalyst-dependent

Key Synthetic Methodologies and Experimental Protocols

1. Organocatalytic Asymmetric Michael Addition

This strategy is a powerful tool for the enantioselective synthesis of highly functionalized pyrrolidines.[1] It typically involves the reaction of an aldehyde or ketone with a nitroalkene, catalyzed by a chiral secondary amine, such as a prolinol derivative. The resulting Michael adduct can then be cyclized to form the pyrrolidine ring.

Experimental Protocol: Organocatalytic Synthesis of a 3,4-Disubstituted Pyrrolidine Precursor [1]

  • To a solution of the aldehyde (1.0 mmol) and the β-nitroacrolein dimethyl acetal (1.2 mmol) in an appropriate solvent (e.g., CH2Cl2, 2.0 mL) at room temperature is added the chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether, 10 mol%).

  • The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the Michael adduct.

  • The obtained nitroaldehyde is then subjected to a chemoselective reduction of the nitro group (e.g., using Zn powder and HCl) followed by intramolecular reductive amination to yield the corresponding 3,4-disubstituted pyrrolidine.

2. Palladium-Catalyzed Asymmetric [3+2] Cycloaddition

This method provides an efficient route to chiral pyrrolidines through the cycloaddition of trimethylenemethane (TMM) with imines, catalyzed by a palladium complex with a chiral phosphoramidite ligand.[3]

Experimental Protocol: Enantioselective Synthesis of a Pyrrolidine via [3+2] Cycloaddition [3]

  • In a glovebox, a mixture of the palladium precursor (e.g., [Pd(allyl)Cl]2, 2.5 mol%) and the chiral phosphoramidite ligand (5.5 mol%) in a suitable solvent (e.g., THF) is stirred at room temperature for 30 minutes.

  • The imine substrate (1.0 mmol) and the TMM precursor (e.g., (2-((trimethylsilyl)methyl)allyl) acetate, 1.2 mmol) are then added.

  • The reaction mixture is stirred at a specific temperature (e.g., 40 °C) for the specified time, monitoring by TLC or GC-MS.

  • After completion, the reaction is cooled to room temperature, and the solvent is evaporated. The residue is purified by flash column chromatography to give the desired pyrrolidine.

Logical Workflow for Synthetic Route Selection

The choice of a synthetic strategy for a chiral 3-substituted pyrrolidine often depends on the desired substitution pattern and the required stereochemical outcome. The following diagram illustrates a simplified decision-making process.

Synthetic Route Selection for Chiral 3-Substituted Pyrrolidines start Define Target Pyrrolidine (e.g., this compound) q1 Is a specific enantiomer required? start->q1 asymmetric_synthesis Asymmetric Synthesis Required q1->asymmetric_synthesis Yes racemic_synthesis Racemic Synthesis or Resolution q1->racemic_synthesis q2 Are suitable chiral starting materials readily available? asymmetric_synthesis->q2 chiral_pool Synthesis from Chiral Pool (e.g., Proline, Hydroxyproline) q2->chiral_pool Yes catalytic_asymmetric Catalytic Asymmetric Synthesis q2->catalytic_asymmetric organocatalysis Organocatalytic Methods (e.g., Michael Addition) catalytic_asymmetric->organocatalysis For complex substitution patterns metal_catalysis Transition-Metal Catalysis (e.g., Pd, Au) catalytic_asymmetric->metal_catalysis For specific cycloadditions

Caption: A decision tree for selecting a synthetic route to chiral 3-substituted pyrrolidines.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling (S)-3-Acetyl-1-Boc-pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (S)-3-Acetyl-1-Boc-pyrrolidine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of structurally related compounds, including other Boc-protected pyrrolidines. A conservative approach is essential, and this compound should be handled with a high degree of caution as if it possesses the combined hazards of its analogs.

Hazard Analysis

Based on related compounds, this compound should be treated as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Similar compounds are also classified as combustible liquids.[4] Therefore, appropriate precautions must be taken to avoid contact and inhalation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Unpacking Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile, Neoprene)Lab coatNot generally required if the container is intact.
Weighing & Transferring Chemical safety goggles or a face shieldChemical-resistant gloves (e.g., Nitrile, Neoprene)Lab coat or a disposable gown (e.g., polyethylene-coated polypropylene)If dust or aerosols may be generated, or if ventilation is inadequate, a NIOSH-approved respirator or a P3 (EN 143) respirator cartridge is necessary.[5]
Dissolving & Reaction Chemical safety goggles and a face shieldChemical-resistant gloves (e.g., Nitrile, Neoprene)Lab coat or a disposable gown (e.g., polyethylene-coated polypropylene)Work should be conducted in a chemical fume hood.[5] If not possible, a NIOSH-approved respirator or a P3 (EN 143) cartridge is required.[5]
Cleanup & Disposal Chemical safety goggles and a face shieldChemical-resistant gloves (e.g., Nitrile, Neoprene)Lab coat or a disposable gown (e.g., polyethylene-coated polypropylene)Work should be conducted in a chemical fume hood.

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Verify that the chemical fume hood is functioning correctly and that spill control materials (such as vermiculite or sand) are accessible.[5]

  • Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Avoiding Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1][5] Do not eat, drink, or smoke in the handling area.[1]

  • Weighing and Transferring: Conduct all weighing and transferring operations within a chemical fume hood to minimize the risk of inhalation. Use non-sparking tools to prevent ignition.[4][5]

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the substance.[1][5]

First-Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][5]

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][5]

  • If inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[1][5]

  • If swallowed: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

Disposal Plan:

  • Waste Collection: All solid and liquid waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container.[7]

  • Waste Segregation: Do not mix this waste with other waste streams.

  • Disposal Regulations: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[1] Consult with your institution's environmental health and safety department for specific disposal protocols.

Visualized Workflow for Safe Handling

The following diagram outlines the logical workflow for ensuring safety when handling this compound.

cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal ReviewSDS Review Safety Data Sheet (SDS) of a related compound VerifyFumeHood Verify Fume Hood Functionality ReviewSDS->VerifyFumeHood DonPPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Gown) VerifyFumeHood->DonPPE GatherMaterials Gather All Necessary Equipment and Reagents DonPPE->GatherMaterials WeighMeasure Weigh/Measure Compound in Fume Hood GatherMaterials->WeighMeasure Proceed to Handling PerformReaction Perform Reaction Under Controlled Conditions WeighMeasure->PerformReaction MonitorReaction Monitor Reaction Progress PerformReaction->MonitorReaction QuenchReaction Quench Reaction Safely MonitorReaction->QuenchReaction SegregateWaste Segregate and Label Waste Streams QuenchReaction->SegregateWaste Reaction Complete DisposeWaste Dispose of Waste According to Institutional Protocols SegregateWaste->DisposeWaste Decontaminate Decontaminate Glassware and Work Surfaces DisposeWaste->Decontaminate

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.